Tin-bromine
Description
Overview of Tin Oxidation States in Bromine Systems
Tin, a member of Group 14 of the periodic table, most commonly exhibits two principal oxidation states in its compounds: +2 (stannous) and +4 (stannic). numberanalytics.com This duality is a defining feature of tin-bromine chemistry. The relative stability of these oxidation states is influenced by the "inert pair effect," which describes the reluctance of the s-orbital electrons to participate in bonding. wikipedia.org
In the context of bromine systems, both tin(II) and tin(IV) bromides are well-characterized. Tin(II) bromide (SnBr₂) features tin in the +2 oxidation state. wikipedia.org It is a reducing agent and finds use in various chemical transformations. a2bchem.com Conversely, tin(IV) bromide (SnBr₄), with tin in the more stable +4 oxidation state, is a colorless solid that often acts as a Lewis acid in chemical reactions. wikipedia.orgchemimpex.com The oxidation number of tin in SnBr₄ is +4, a fact derived from the -1 oxidation state of each of the four bromine atoms. shef.ac.ukyoutube.com The reactivity and structure of this compound compounds are fundamentally dictated by the oxidation state of the central tin atom. numberanalytics.com
Historical Perspectives on this compound Chemical Research
The history of this compound chemistry is intertwined with the broader development of inorganic and organometallic chemistry. While tin has been known since ancient times, the systematic study of its compounds began much later. libretexts.org The discovery of bromine in 1825 and 1826 by Carl Jacob Löwig and Antoine Jérôme Balard, respectively, paved the way for the investigation of its compounds with other elements. wikipedia.orgrsc.orgshef.ac.uk
The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849, marking a pivotal moment in the field. wikipedia.org This discovery spurred further research into organometallic compounds, including those containing this compound bonds. The advent of Grignard reagents in the early 1900s provided a powerful tool for creating tin-carbon bonds, significantly accelerating the exploration of organotin halides, including bromides. wikipedia.org Over the years, research has expanded to elucidate the structures, properties, and applications of a wide array of both inorganic and organometallic this compound species.
Classification of Inorganic and Organometallic this compound Species
This compound compounds are broadly categorized into two main classes: inorganic compounds and organometallic species. This classification is based on the absence or presence of a direct tin-carbon (Sn-C) bond. iupac.org
Inorganic this compound Compounds: These compounds consist solely of tin and bromine atoms, and potentially other inorganic ions. The most fundamental examples are the simple binary halides:
Tin(II) bromide (SnBr₂): Also known as stannous bromide, it is a yellow powder. wikipedia.orgprochemonline.com
Tin(IV) bromide (SnBr₄): Also known as stannic bromide or tin tetrabromide, it is a colorless, low-melting solid. wikipedia.orgshef.ac.uk
These inorganic bromides can form complex ions and adducts. For instance, SnBr₂ can act as a Lewis acid, forming adducts with donor molecules like trimethylamine. wikipedia.org
Organometallic this compound Compounds: This class encompasses compounds containing at least one tin-carbon bond. iupac.org These are often referred to as organotin bromides and are generally classified based on the number of organic groups attached to the tin atom. The general formula is R_nSnBr_{4-n}, where 'R' represents an organic substituent. wikipedia.org Examples include:
Triorganotin bromides (R₃SnBr): Such as triethyltin (B1234975) bromide. nih.gov
Diorganotin bromides (R₂SnBr₂):
Monoorganotin bromides (RSnBr₃):
These organometallic species exhibit a diverse range of structures and reactivities, largely influenced by the nature and number of the organic groups. wikipedia.org
Interactive Data Tables
Properties of Inorganic Tin Bromides
| Compound | Formula | Oxidation State of Tin | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Tin(II) Bromide | SnBr₂ | +2 | 278.52 | Yellow powder | 215 | 639 | 5.12 |
| Tin(IV) Bromide | SnBr₄ | +4 | 438.33 | Colorless solid | 31 | 202-205 | 3.34 |
Data sourced from multiple references. wikipedia.orgwikipedia.orgprochemonline.comsamaterials.comsigmaaldrich.com
Structural and Bonding Characteristics
| Compound | Phase | Geometry | Sn-Br Bond Length (pm) | Br-Sn-Br Angle (°) |
| Tin(II) Bromide | Gas | Bent | 255 | 95 |
| Tin(IV) Bromide | Solid | Distorted Tetrahedral | 242.3 (mean) | - |
Data sourced from references wikipedia.orgwikipedia.org.
Structure
2D Structure
Properties
Molecular Formula |
BrSn |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
bromotin |
InChI |
InChI=1S/BrH.Sn/h1H;/q;+1/p-1 |
InChI Key |
BTHOBAVISFLLOH-UHFFFAOYSA-M |
Canonical SMILES |
Br[Sn] |
Origin of Product |
United States |
Synthetic Methodologies for Tin Bromine Compounds
Inorganic Tin Bromides (SnBrn) Synthesis
The preparation of inorganic tin bromides primarily involves direct reactions with elemental tin or the use of tin precursors. The two most common inorganic tin bromides are tin(II) bromide (SnBr₂) and tin(IV) bromide (SnBr₄), each requiring specific synthetic conditions to achieve the desired oxidation state.
Synthesis of Tin(II) Bromide (SnBr₂)
Tin(II) bromide, also known as stannous bromide, is a compound where tin is in the +2 oxidation state. wikipedia.org This state's stability is often attributed to the inert pair effect. wikipedia.org One common laboratory-scale synthesis involves the reaction of metallic tin with hydrobromic acid (HBr). wikipedia.org The reaction proceeds as follows:
Sn + 2HBr → SnBr₂ + H₂
To ensure the formation of tin(II) bromide and prevent oxidation to tin(IV) bromide, the reaction should be carried out in the absence of oxygen. wikipedia.org The water and excess HBr are typically removed by distillation, followed by cooling to crystallize the product. wikipedia.org
An alternative approach for synthesizing anhydrous tin(II) bromide involves a semi-automated apparatus that circulates hydrogen bromide gas over molten tin. tandfonline.com This method continuously exposes a fresh tin surface as the product sublimes out of the heated reaction zone, leading to a high conversion rate. tandfonline.com
Tin(II) bromide is a versatile reagent in its own right, serving as a reducing agent and a precursor for the synthesis of various organotin compounds. a2bchem.com It can reduce functional groups such as carbonyls and nitro groups and is used in transition metal-catalyzed reactions. a2bchem.com
Synthesis of Tin(IV) Bromide (SnBr₄)
Tin(IV) bromide, or stannic bromide, features tin in the +4 oxidation state. wikipedia.org The most direct synthesis method is the reaction of elemental tin with bromine. wikipedia.orgwikipedia.org This reaction can be represented by the equation:
Sn + 2Br₂ → SnBr₄
This reaction is typically performed by carefully adding liquid bromine to tin metal in a flask. prepchem.com The reaction can be vigorous, and cooling may be necessary. prepchem.com To ensure complete reaction and remove any unreacted bromine, the mixture is gently warmed to boiling, and the tin(IV) bromide is then purified by distillation. prepchem.com It is crucial to perform this synthesis under anhydrous conditions, as tin(IV) bromide reacts with water. prepchem.com
Tin(IV) bromide is a colorless, low-melting solid that is soluble in water. wikipedia.orgwikipedia.org It acts as a Lewis acid and is a valuable catalyst in various organic reactions. chemimpex.com
Organotin Bromide Synthesis
Organotin bromides are compounds containing at least one tin-carbon bond, in addition to a tin-bromine bond. Their synthesis is more varied, allowing for the introduction of a wide range of organic groups.
Routes to Triorganotin Bromides (e.g., Tributyltin Bromide)
Triorganotin bromides, with the general formula R₃SnBr, are important intermediates in organic synthesis. The synthesis of compounds like tributyltin bromide can be achieved through the direct reaction of an alkyl halide with metallic tin, particularly when catalyzed by organic ammonium (B1175870) halides. researchgate.net The distribution of di- and trialkyltin products can be influenced by the choice of catalyst and reaction conditions. researchgate.net
Preparation of Chiral Organotin Bromides
The synthesis of chiral organotin bromides introduces a stereocenter into the molecule, which is of significant interest in asymmetric synthesis. While specific synthetic routes for chiral organotin bromides are highly specialized and depend on the desired chiral ligand, the fundamental principles of organotin chemistry apply.
Synthesis of Di(p-bromobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) Complexes
The synthesis of more complex organotin compounds, such as di(p-bromobenzyl)(dibromo)(1,10-phenanthroline)tin(IV), involves multiple steps. A general approach to synthesizing diorganotin dibromides (R₂SnBr₂) involves the reaction of a Grignard reagent with tin(IV) bromide. ias.ac.in For instance, a specific diorganotin dibromide was synthesized by reacting 2,4,6-trimethylphenylmagnesium bromide with stannic bromide in tetrahydrofuran (B95107) (THF). ias.ac.in The resulting solid was then extracted and purified. ias.ac.in
The synthesis of the target complex would likely follow a similar initial step to create the di(p-bromobenzyl)tin dibromide intermediate. This intermediate would then be reacted with 1,10-phenanthroline, which would coordinate to the tin center to form the final complex.
Synthesis of Halostannate Complexes
Halostannates are complex ions containing a central tin atom bonded to one or more halogen atoms. Their synthesis is a fundamental area of inorganic chemistry, with methods varying based on the desired cation and the oxidation state of the tin.
Preparation of Alkali Metal and Ammonium Halostannates
The preparation of halostannates with alkali metal or ammonium cations typically involves the reaction of a tin(IV) halide with a corresponding alkali or ammonium halide. While direct synthesis methods for simple alkali metal bromostannates are established, recent research has focused on complexes involving organic ammonium cations.
A prominent method for synthesizing ammonium bromostannate(IV) complexes involves the reaction of tin(II) bromide (SnBr₂), hydrobromic acid (HBr), and elemental bromine (Br₂) with bromides of various organic cations. researchgate.net In this process, the elemental bromine serves as an oxidizing agent, converting tin(II) to tin(IV). This reaction yields supramolecular structures where the hexabromostannate(IV) anion, [SnBr₆]²⁻, is formed and stabilized in the crystalline solid by the organic ammonium cation. researchgate.netresearchgate.net
Several compounds have been synthesized using this approach, incorporating different ammonium-derived cations. rscf.ru The stability and structure of the resulting complex are influenced by the nature of the cation. For instance, complexes with tetramethylammonium (B1211777) (Me₄N⁺) and 1-methylpyridinium (1-MePy⁺) have been shown to be stable. rscf.ru
| Compound Formula | Cation (Cat) | Anion | Key Feature |
|---|---|---|---|
| (Me₄N)₂{SnBr₆} | Tetramethylammonium (Me₄N⁺) | [SnBr₆]²⁻ | Supramolecular complex with a "trapped" dibromine molecule. |
| (1-MePy)₂{SnBr₆} | 1-Methylpyridinium (1-MePy⁺) | [SnBr₆]²⁻ | Supramolecular complex with a "trapped" dibromine molecule. |
| (Me₃NH)₂{SnBr₆} | Trimethylammonium (Me₃NH⁺) | [SnBr₆]²⁻ | Supramolecular complex with a "trapped" dibromine molecule. |
| (2-MePyH)₂{SnBr₆} | 2-Methylpyridinium (2-MePyH⁺) | [SnBr₆]²⁻ | Supramolecular complex with a "trapped" dibromine molecule. |
| (4-MePyH)₃{SnBr₆} | 4-Methylpyridinium (4-MePyH⁺) | [SnBr₆]²⁻ | Features a pentabromide fragment in the crystal lattice. |
Formation of Bromostannate(IV) Complexes
The formation of bromostannate(IV) complexes, specifically those containing the [SnBr₆]²⁻ anion, is often achieved through the oxidation of a tin(II) precursor. A well-documented method involves reacting tin(II) bromide, hydrobromic acid, and elemental bromine with bromides of organic cations. researchgate.netresearchgate.net This reaction facilitates the formation of supramolecular complexes where polybromide fragments are "trapped" within the solid-state structure through noncovalent interactions. researchgate.net
The general reaction can be summarized as: SnBr₂ + HBr + Br₂ + 2 CatBr → Cat₂[SnBr₆] + ...
These reactions yield crystalline solids that have been characterized by X-ray diffractometry and Raman spectroscopy to confirm the presence of the [SnBr₆]²⁻ anion and the noncovalent Br···Br interactions. researchgate.netresearchgate.net The resulting materials are often narrow band gap semiconductors. researchgate.net
| Tin Source | Bromine Source | Oxidizing Agent | Cation Source | Resulting Complex Anion |
|---|---|---|---|---|
| SnBr₂ | HBr | Br₂ | Organic Cation Bromides (e.g., Me₄NBr) | [SnBr₆]²⁻ |
Advanced Synthesis of this compound Containing Perovskite Materials
This compound perovskites are a class of materials being investigated for applications in photovoltaics. Their synthesis requires precise control over film properties such as morphology, thickness, and crystallinity, which are heavily dependent on the chosen method. scielo.br
Solution Processing Methods for this compound Perovskites
Solution processing is a dominant strategy for fabricating tin-based perovskite films due to its simplicity and scalability. scielo.brresearchfloor.org This category is primarily divided into one-step and two-step deposition techniques.
The one-step solution method is the most widely used approach for creating tin-based perovskite thin films. researchfloor.org It involves dissolving the precursors—typically a tin(II) halide like tin(II) bromide (SnBr₂) and an organic ammonium halide (e.g., methylammonium (B1206745) bromide, formamidinium bromide)—together in a single solution. scielo.br This precursor solution is then deposited onto a substrate, usually via spin-coating. mdpi.com
To induce rapid and uniform crystallization and to create a high-quality film, an anti-solvent (such as toluene (B28343) or chlorobenzene) is often dripped onto the spinning substrate shortly before the end of the process. mdpi.comacs.org The film is then thermally annealed to remove residual solvent and complete the perovskite crystal formation. researchfloor.org The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being commonly employed. scielo.brmdpi.com
| Target Perovskite | Precursors | Solvent System | Anti-Solvent | Reference |
|---|---|---|---|---|
| HDASnBr₄ (2D) | SnBr₂, HDABr₂ | DMF / DMSO (3:1) | Toluene | mdpi.com |
| FA₁₋ₓMAₓSnI₂.₂₅Br₀.₇₅ | SnBr₂, SnI₂, MAI, SnF₂ | DMSO | Chlorobenzene | acs.org |
| PEA₂SnₓPb₁₋ₓBr₄ (2D) | PEABr, SnBr₂, PbBr₂ | Not specified | Not specified | nih.gov |
The two-step solution synthesis method involves the sequential deposition of precursors. scielo.br In the first step, a solution of the tin halide (e.g., SnBr₂) is deposited onto the substrate and annealed to form a film. In the second step, this film is exposed to a solution of the organic halide component, often by dipping the substrate into the solution (e.g., methylammonium bromide in isopropanol). scielo.br This exposure converts the tin halide layer into the final perovskite structure.
Although this method allows for better control over film morphology in some perovskite systems, it is less frequently used for tin-based perovskites. scielo.br A primary challenge is the potential for the tin halide film from the first step to dissolve in the solvent used for the second step, which can hinder the formation of a high-quality perovskite layer. scielo.br
| Step | Action | Materials Example |
|---|---|---|
| 1 | Deposit and anneal the tin halide layer. | SnBr₂ in a solvent like DMF or DMSO. |
| 2 | Introduce the organic halide to convert the film. | Substrate is dipped in a solution of MABr in isopropanol. |
Aqueous Acid-Based Synthesis of Organotin Bromide Perovskites
A notable advancement in the synthesis of organotin halide perovskites is the use of a simple aqueous acidic solution-based method. This approach allows for the synthesis of compounds like CH₃NH₃SnBrₓCl₃₋ₓ at room temperature. researchgate.net The process involves an aqueous acidic mixture of hydrochloric acid (HCl) and hypophosphorous acid (H₃PO₂), which notably proceeds without the need for an inert atmosphere to protect the perovskites from moisture. researchgate.net X-ray diffraction analysis has shown that these tin mixed-halide perovskites adopt a trigonal phase. researchgate.net This method has been successfully used to synthesize high-quality CH₃NH₃SnBrₓCl₃₋ₓ crystals, presenting a cost-effective pathway for producing lead-free organometal halide perovskites. researchgate.net
Furthermore, a facile aqueous acid-based synthesis has been reported for highly emissive two-dimensional (2D) tin halide perovskites, such as (octylammonium)₂SnX₄ (where X can be Br, I, or a mixture). rsc.orghpstar.ac.cn This method has yielded materials with a near-unity photoluminescence quantum yield in the solid state. rsc.orghpstar.ac.cn The synthesis is conducted in an ambient air environment and is highly reproducible, with a chemical yield exceeding 80%. hpstar.ac.cnresearchgate.net The resulting (OCTAm)₂SnBr₄ perovskites exhibit a layered structure, which has been confirmed by high-resolution transmission electron microscopy. hpstar.ac.cn
Key findings from aqueous acid-based synthesis include:
The ability to synthesize organotin halide perovskites at room temperature. researchgate.net
High photoluminescence quantum yields, approaching unity in some 2D structures. rsc.orghpstar.ac.cn
The synthesis can be performed in ambient air, simplifying the process. hpstar.ac.cnresearchgate.net
The halide composition can be tuned to adjust the material's optical properties. rsc.org
Vapor Phase Deposition Techniques
Vapor phase deposition techniques are powerful methods for creating high-quality thin films of this compound compounds, offering precise control over film thickness, morphology, and composition.
Atmospheric Pressure Chemical Vapor Deposition (APCVD) has been explored for depositing tin(II) bromide (SnBr₂) films, which are relevant for perovskite applications. harvard.edu In this process, volatile and thermally stable precursors are selected for deposition. harvard.edu For SnBr₂ films, a tin compound with suitable volatility and thermal stability is used, with hydrogen bromide often serving as the bromide source. harvard.edu The reactor geometry is a critical factor, designed to minimize premature deposition and contamination to ensure film homogeneity. harvard.edu Research has suggested that the deposition mechanism is dominated by surface reactions rather than gas-phase reactions. harvard.edu
APCVD has also been utilized to deposit tin sulfide (B99878) thin films from tin tetrabromide and hydrogen sulfide, where the substrate temperature dictates the final product, with tin(IV) sulfide forming at lower temperatures (250-450 °C) and tin(II) sulfide at higher temperatures (above 550 °C). journaldephysique.org
RF-magnetron sputtering is a versatile vapor phase deposition technique that has been successfully applied to deposit various cesium tin bromide thin films, including CsSnBr₃, CsSn₂Br₅, and Cs₂SnBr₆, from a single target. rsc.orgresearchgate.net By adjusting the deposition parameters and applying post-deposition treatments, it is possible to stabilize these different perovskite and perovskite-related compounds. rsc.orgresearchgate.net This method is advantageous for producing all-inorganic materials for optoelectronic and photovoltaic applications. rsc.orgresearchgate.net The films, typically 800-1000 nm thick, have been characterized for their crystal structure, optical properties, and morphology. researchgate.netresearchgate.net
Table 1: Sputtering Conditions for Cesium Tin Bromide Films
| Parameter | Value |
|---|---|
| Target | Single Cs-Sn-Br composite |
| Deposition Power | Varied to control stoichiometry |
| Post-Deposition Annealing | Used to stabilize specific phases |
| Average Film Thickness | 800-1000 nm |
Data sourced from multiple studies on RF-magnetron sputtering of cesium tin bromide films. researchgate.netresearchgate.net
The design and selection of precursors are crucial for the successful chemical vapor deposition (CVD) of this compound materials. For APCVD of tin(II) bromide, precursors are chosen based on their volatility and thermal stability. harvard.edu In some CVD processes for other materials like titanium nitride, a liquid solution of titanium tetrabromide in bromine has been used as a precursor, which is then vaporized. google.com
For tin oxide CVD, the chemistry can be initiated by the cleavage of the tin-carbon bond in organometallic precursors, leading to radical-driven reactions. researchgate.net However, in many commercial reactors, surface chemistry is more dominant. researchgate.net In the case of depositing tin sulfide films, tin tetrabromide has been used as a precursor in conjunction with hydrogen sulfide. journaldephysique.org The choice of precursor directly influences the deposition temperature and the properties of the resulting film.
RF-Magnetron Sputtering for Cesium Tin Bromide Films (e.g., CsSnBr3, CsSn2Br5, Cs2SnBr6)
Synthesis of this compound Doped Perovskites
The introduction of this compound compounds as dopants or additives in perovskite synthesis is a strategy to modify and enhance material properties. For instance, SnBr₂ has been investigated as an additive in formamidinium tin-triiodide (FASnI₃) perovskites. rug.nl Different concentrations of SnBr₂ were added to both 3D and 2D/3D perovskite structures to study its effect on surface morphology and optical properties. rug.nl While additives like SnF₂ have been shown to reduce hole density by mitigating tin vacancies, the impact of SnBr₂ as an additive on improving performance and material quality was not found to be significant in some studies. rug.nl
In another approach, tin-doping has been used in perovskite oxides like BaCo₀.₇Fe₀.₂Sn₀.₁O₃₋δ (BCFSn₀.₁), synthesized via a high-energy ball milling-assisted solid-state reaction. rsc.org This tin-doping was found to be highly effective in improving the oxygen flux of the resulting ceramic membrane. rsc.org
Synthesis of Tin Oxide Nanocrystalline Phases via Tin(II) Bromide Precursors
Tin(II) bromide (SnBr₂) serves as a precursor for the synthesis of nanocrystalline tin oxide (SnO₂) phases. marquette.edumarquette.edu SnBr₂ can exclusively form tetragonal SnO₂ through precipitation from heated solutions. marquette.edumarquette.edufigshare.com By varying the solvent composition, SnBr₂ can also lead to the vapor deposition of SnO₂ at relatively low temperatures (below 160 °C). marquette.edumarquette.edufigshare.com The resulting vapor-deposited material has an average crystallite size of approximately 3 nm. marquette.edumarquette.edufigshare.com It is proposed that a partially hydrolyzed SnBr₄ acts as an intermediate in this vapor deposition process. marquette.edumarquette.edufigshare.com
Structural Elucidation and Crystallographic Analysis of Tin Bromine Systems
Crystalline Structures of Inorganic Tin Bromides
Inorganic tin bromides, particularly tin(II) bromide (SnBr₂), exhibit structural diversity through polymorphism and unique coordination geometries, leading to the formation of extended polymeric chains.
Polymorphism and Crystal Structures of SnBr₂ (Orthorhombic and Hexagonal Phases)
Tin(II) bromide (SnBr₂) is known to exist in at least two polymorphic forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase. wikipedia.org Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. mt.comwikipedia.org The transition between these phases is influenced by temperature. While both polymorphs are constructed from (SnBr₂)∞ chains, the way these chains are packed differs, leading to distinct crystal symmetries. wikipedia.org The orthorhombic polymorph of SnBr₂ crystallizes in the Pnma space group. materialsproject.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Constant (a) | 4.24 Å |
| Lattice Constant (b) | 8.76 Å |
| Lattice Constant (c) | 10.70 Å |
| Angle (α) | 90.00° |
| Angle (β) | 90.00° |
| Angle (γ) | 90.00° |
Coordination Environment of Tin in SnBr₂ (Trigonal Pyramidal, Trigonal Bipyramidal)
In the solid state, the coordination environment of the tin atom in SnBr₂ is a subject of interest. In the gas phase, SnBr₂ exists as a bent, non-linear molecule. wikipedia.org However, in the solid-state structure, which is related to that of SnCl₂ and PbCl₂, each tin atom is surrounded by five neighboring bromine atoms. wikipedia.org This arrangement can be described as an approximately trigonal bipyramidal configuration. wikipedia.org
Another description for the coordination of Sn²⁺ in the orthorhombic phase is a square pyramid. materialsproject.org Specifically, the Sn²⁺ ion is bonded to five Br⁻ atoms, forming edge-sharing SnBr₅ square pyramids. materialsproject.org The Sn-Br bond distances in this configuration range from 2.76 to 3.16 Å. materialsproject.org In compounds like SnBr(NCS), the tin atom exhibits a trigonal pyramidal coordination, with two bromine atoms and one nitrogen atom from the NCS group forming the base of the pyramid and the tin atom at the apex. mdpi.com
Polymeric Chain Architectures in Solid SnBr₂
A defining feature of the solid-state structure of SnBr₂ is the presence of infinite polymeric chains. wikipedia.orgmdpi.com In the orthorhombic structure, the arrangement consists of one-dimensional SnBr₂ ribbons that extend along the (1, 0, 0) direction. materialsproject.org These chains are formed by the bridging of tin atoms by halogen atoms. mdpi.com This polymeric nature arises from the tendency of the tin atom in its +2 oxidation state, which is nominally electron-deficient, to achieve a more stable electron configuration by interacting with a free electron pair from a substituent on a neighboring tin atom. mdpi.com
Structural Characterization of Tin-Bromine Halostannates
Halostannates are complex ions containing a central tin atom bonded to one or more halogen atoms. The structural characterization of this compound containing halostannates reveals a rich variety of crystal structures and motifs.
Crystal Structures of Mixed Halide Complexes (e.g., KSnBrnCl3-n·xH2O)
The structural analysis of mixed halide complexes, such as those with the general formula KSnBrnCl3-n·xH₂O, provides insight into how different halogens can be incorporated into a single crystal lattice. While specific structural data for KSnBrnCl3-n·xH₂O was not found in the provided search results, the study of related mixed halide systems shows the complexity and adaptability of tin's coordination sphere. For instance, in mixed lead/tin bromide carbodiimide (B86325) oxides, tin sites can be coordinated by both bromine atoms and other ligands, leading to distorted coordination environments. d-nb.info The principles governing the formation of such mixed halide complexes are crucial for understanding the broader chemistry of halostannates.
Supramolecular Architectures in Bromostannate Complexes
Recent research has demonstrated that reactions involving SnBr₂, hydrobromic acid (HBr), bromine (Br₂), and various organic cation bromides can produce supramolecular bromostannate(IV) complexes. researchgate.net In these structures, polybromide fragments are effectively "trapped" within the crystalline lattice through Br···Br noncovalent interactions. researchgate.net The existence and nature of these interactions have been substantiated through single-crystal X-ray diffractometry and Raman spectroscopy, with further confirmation from Density Functional Theory (DFT) calculations and Quantum Theory of Atoms in Molecules (QTAIM) analyses. researchgate.netmdpi.com
A series of five such compounds has been synthesized and characterized, revealing how different organic cations influence the resulting supramolecular assembly. researchgate.net Four of these complexes share a general formula, Cat₂{SnBr₆}, while the fifth incorporates a larger polybromide unit, (4-MePyH)₃{SnBr₆}. researchgate.net These findings highlight the significance of halogen bonding as a driving force in the crystal engineering of bromine-rich tin(IV) halide complexes. researchgate.netglobalauthorid.com
| Compound Reference | Chemical Formula | Cation (Cat) | Trapped Polybromide |
| 1 | (Me₄N)₂{SnBr₆} | Tetramethylammonium (B1211777) (Me₄N⁺) | Dibromine (Br₂) |
| 2 | (1-MePy)₂{SnBr₆} | 1-Methylpyridinium (1-MePy⁺) | Dibromine (Br₂) |
| 3 | (Me₃NH)₂{SnBr₆} | Trimethylammonium (Me₃NH⁺) | Dibromine (Br₂) |
| 4 | (2-MePyH)₂{SnBr₆} | 2-Methylpyridinium (2-MePyH⁺) | Dibromine (Br₂) |
| 5 | (4-MePyH)₃{SnBr₆} | 4-Methylpyridinium (4-MePyH⁺) | Pentabromide (Br₅⁻) |
Table 1: Examples of supramolecular bromostannate(IV) complexes with trapped polybromide fragments stabilized by Br···Br interactions. researchgate.net
The formation of supramolecular complexes is not limited to polybromide units. Studies have shown that diiodine (I₂) molecules can also be incorporated into bromostannate(IV) frameworks. nih.gov Three such complexes, with the general formula Cat₂{SnBr₆}, have been synthesized using tetramethylammonium (Me₄N⁺), 1-methylpyridinium (1-MePy⁺), and 4-methylpyridinium (4-MePyH⁺) as the cations. nih.govmdpi.com
In these compounds, the diiodine molecules act as linkers, connecting the [SnBr₆]²⁻ anions through halogen···halogen (I···Br) noncovalent interactions. nih.govmdpi.com The geometry of these interactions and the resulting architecture depend on the cation used. For instance, in the complexes with 1-MePy⁺ and 4-MePyH⁺ cations, the [SnBr₆]²⁻ and I₂ units form linear supramolecular chains. mdpi.comresearchgate.net X-ray diffraction data provide precise measurements of the bond lengths and angles that define these structures. mdpi.com The Sn-Br bond lengths in these complexes typically range from 2.563 to 2.684 Å. mdpi.com
| Parameter | Complex with 1-MePy⁺ (2) | Complex with 4-MePyH⁺ (3) |
| I···Br Distance (Å) | 3.219 | 3.412–3.432 |
| Sn-Br-I Angle (°) | 143.46 | 160.00–167.09 |
| Br-I-I Angle (°) | 173.03 | 162.67–170.18 |
| I-I Bond Length (Å) | 2.703 | 2.686 |
| Sn-Br Bond Lengths (Å) | 2.563–2.627 | 2.563–2.684 |
Table 2: Selected crystallographic data for linear supramolecular chains in diiodine-bromostannate(IV) complexes. mdpi.comresearchgate.netresearchgate.net
Examination of Br···Br Noncovalent Interactions in Crystalline Bromostannate(IV) Complexes
Structural Aspects of Organotin Bromides
Organotin bromides feature at least one tin-carbon bond and exhibit diverse structural characteristics influenced by the nature of the organic substituents. These substituents can lead to changes in coordination number and geometry at the tin center, as well as dictate the formation of larger supramolecular frameworks through various intermolecular forces.
The introduction of organic ligands containing potential donor atoms (like oxygen or nitrogen) to a tin bromide center can result in hypercoordinated species. researchgate.net Single-crystal X-ray diffraction studies of several such organotin(IV) bromides have revealed that intramolecular coordination (e.g., O→Sn or Nimine→Sn) is a common feature. researchgate.net This intramolecular interaction increases the coordination number of the tin atom, typically to five, resulting in a distorted trigonal bipyramidal geometry. researchgate.netbsmiab.org These complexes are routinely characterized using a combination of multinuclear NMR spectroscopy, IR spectroscopy, and mass spectrometry to complement the solid-state structural data obtained from X-ray analysis. researchgate.net
| Feature | Description |
| Coordination Geometry | Typically distorted trigonal bipyramidal for pentacoordinated tin centers. researchgate.net |
| Coordination Core | The core structure is often described as (C,E)C₂SnX, where E is the donor atom (O or Nimine) and X is the bromide. researchgate.net |
| Driving Force | Intramolecular E→Sn coordination leads to the formation of these hypercoordinated species. researchgate.net |
| Characterization | Confirmed by single-crystal X-ray diffraction, supported by multinuclear NMR and IR spectroscopy. researchgate.netbsmiab.org |
Table 3: General structural characteristics of hypercoordinated substituted organotin(IV) bromide complexes. researchgate.net
Advanced Spectroscopic Characterization of Tin Bromine Compounds
Vibrational Spectroscopy (IR and Raman)
Characterization of SnBr₂ Polymorphs by IR and Raman Spectroscopy
Tin(II) bromide (SnBr₂) is known to exist in different polymorphic forms, each possessing a unique crystal structure. These structural variations lead to distinct vibrational spectra, which can be used as fingerprints for polymorph identification. americanpharmaceuticalreview.comresearchgate.net While specific detailed studies on SnBr₂ polymorphs using IR and Raman are not extensively available in the provided search results, the principles of using these techniques for polymorph characterization are well-established. americanpharmaceuticalreview.comresearchgate.net Differences in the spectra of various polymorphs arise from changes in molecular interactions within the crystal lattice, which can affect vibrational frequencies, band intensities, and the number of observed bands. americanpharmaceuticalreview.com For instance, different arrangements of SnBr₂ units in the crystal would lead to unique Sn-Br stretching and bending modes, which are readily detectable by both IR and Raman spectroscopy.
Identification of Sn-Cl and Sn-Br Modes in Mixed Halide Perovskites
In mixed-halide perovskites containing both chlorine and bromine, such as CsSn(Cl₁₋ₓBrₓ)₃, vibrational spectroscopy is crucial for understanding the local coordination environment of the tin atom. The substitution of chlorine with bromine, which is larger and less electronegative, induces significant changes in the vibrational frequencies of the material. mdpi.com
Raman spectroscopy has been effectively used to study mixed-halide lead perovskites, and similar principles apply to tin-based analogues. mdpi.comresearchgate.net As the bromine content increases in CsSn(Cl₁₋ₓBrₓ)₃, a systematic shift in the vibrational modes associated with the Sn-X (X=Cl, Br) bonds is expected. Specifically, the Sn-Br stretching and bending modes will appear at lower frequencies compared to the corresponding Sn-Cl modes due to the heavier mass of bromine. In studies of the defect perovskites Cs₂SnX₆ (X = Cl, Br, I), a pronounced effect of the halogen atom on the vibrational frequencies was observed. osti.govsci-hub.seresearchgate.net This demonstrates the sensitivity of vibrational spectroscopy in tracking the compositional changes and their impact on the crystal lattice dynamics. The presence of distinct Sn-Cl and Sn-Br vibrational modes can confirm the incorporation of both halides into the perovskite structure.
Raman Spectroscopy of Supramolecular Bromostannate Complexes
Raman spectroscopy is a powerful technique for the characterization of supramolecular complexes involving bromostannates. For instance, in supramolecular bromostannates(IV) with "trapped" diiodine molecules, Cat₂{SnBr₆}, Raman spectroscopy provides key information about the vibrational modes of both the [SnBr₆]²⁻ anion and the interacting diiodine. mdpi.comnih.govresearchgate.net
The Raman spectra of these complexes exhibit characteristic bands corresponding to the vibrations of the [SnBr₆]²⁻ octahedra. mdpi.comresearchgate.net Additionally, the interaction between the bromide ligands and the diiodine molecules via halogen bonding can be probed. mdpi.com The vibrational frequency of the I-I bond in the "trapped" diiodine is also observable and can be influenced by the nature of the cation and the specifics of the crystal packing. mdpi.com
Table 1: Selected Raman Bands for Supramolecular Diiodine-Bromostannate(IV) Complexes
| Compound | Cation (Cat) | Key Raman Bands (cm⁻¹) | Assignment |
|---|---|---|---|
| 1 | Me₄N⁺ | Data not explicitly provided in search results | [SnBr₆]²⁻ modes, I₂ stretch |
| 2 | 1-MePy⁺ | Data not explicitly provided in search results | [SnBr₆]²⁻ modes, I₂ stretch |
| 3 | 4-MePyH⁺ | Data not explicitly provided in search results | [SnBr₆]²⁻ modes, I₂ stretch |
Source: mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of the local chemical environment around specific nuclei. For tin-bromine compounds, ¹H, ¹³C, and particularly ¹¹⁹Sn NMR provide invaluable data on molecular structure, coordination, and dynamics in both solution and the solid state.
Solution-State ¹H, ¹³C, and ¹¹⁹Sn NMR of Organotin Bromides
In solution, multinuclear NMR studies of organotin bromides, such as trimethyltin (B158744) bromide (Me₃SnBr), offer detailed structural information. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the organic ligands attached to the tin atom. rsc.orgresearchgate.net The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin center. researchgate.netresearcher.life
For a series of Me₃SnX compounds, the ¹¹⁹Sn NMR chemical shifts have been systematically studied in various deuterated solvents. rsc.org These studies help in understanding the influence of the substituent X (in this case, Br) and the solvent on the electronic shielding of the tin nucleus. The coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), provide through-bond connectivity information and are related to the hybridization of the tin orbitals and bond angles. acs.orgacs.org
Table 2: Representative NMR Data for Trimethyltin Bromide (Me₃SnBr)
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹¹⁹Sn | Benzene-d₆ | Data not explicitly provided in search results | |
| Chloroform-d₁ | Data not explicitly provided in search results | ||
| ¹H (Me₃Sn-) | Benzene-d₆ | Data not explicitly provided in search results | ²J(¹¹⁹Sn, ¹H) |
| ¹³C (Me₃Sn-) | Benzene-d₆ | Data not explicitly provided in search results | ¹J(¹¹⁹Sn, ¹³C) |
Source: rsc.orgresearchgate.net
Solid-State ¹¹⁹Sn and ¹³³Cs MAS NMR in this compound Materials
Solid-state Magic Angle Spinning (MAS) NMR is essential for characterizing the structure of crystalline and disordered this compound materials, such as cesium tin bromide perovskites (CsSnBr₃). ¹¹⁹Sn MAS NMR directly probes the tin environment, while ¹³³Cs MAS NMR provides complementary information about the A-site cation in the perovskite structure. acs.orgrsc.org
The ¹¹⁹Sn chemical shift is a highly sensitive indicator of the local coordination and geometry of the tin atom. acs.orgresearchgate.net For instance, in mixed-halide perovskites like CsSnClₓBr₃₋ₓ, the ¹¹⁹Sn chemical shift varies systematically with the Cl/Br ratio, demonstrating its utility in probing the atomic-level microstructure. acs.org The chemical shift of CsSnBr₃ is found at approximately -353 ppm, which is distinct from its chloride counterpart. acs.org Differences in ¹¹⁹Sn NMR spectra, including chemical shifts and linewidths, for CsSnBr₃ samples prepared by different synthetic routes can reveal variations in local structure, defects, and crystallinity. rsc.org
¹³³Cs NMR is used to investigate the local environment of the cesium cation. In CsSn(Cl₁₋ₓBrₓ)₃, the ¹³³Cs spectra can track phase transitions and provide insights into the symmetry around the Cs⁺ ion. rsc.org In mixed Sn/Pb perovskites like CsSnₓPb₁₋ₓBr₃, both ¹¹⁹Sn and ¹³³Cs NMR support a random distribution of SnBr₆ and PbBr₆ octahedra without phase segregation. researchgate.net
Table 3: Solid-State NMR Data for Cesium Tin Bromide Materials
| Compound | Nucleus | Isotropic Chemical Shift (δiso, ppm) | Key Findings |
|---|---|---|---|
| CsSnBr₃ | ¹¹⁹Sn | ~ -353 | Sensitive to synthesis method, indicates differences in local structure and defects. acs.orgrsc.org |
| ¹³³Cs | Variable, depends on phase | Probes local Cs environment and phase purity. rsc.orgresearchgate.net | |
| CsSnCl₁.₅Br₁.₅ | ¹¹⁹Sn | -496 | Intermediate shift between pure chloride and bromide phases. acs.org |
| (mXDA)₂SnBr₆ | ¹¹⁹Sn | Data not explicitly provided in search results | First direct detection of J¹(¹¹⁹Sn–⁷⁹/⁸¹Br) scalar coupling (1.51 kHz). rsc.org |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, providing detailed information about oxidation states, chemical bonding, and site symmetry. mossbauer.czdicp.ac.cn For this compound compounds, 119Sn Mössbauer spectroscopy is particularly valuable for characterizing the local structure around the tin nucleus. dicp.ac.cn
119Sn Mössbauer Spectroscopy for Tin(II) and Tin(IV) Species
119Sn Mössbauer spectroscopy serves as a powerful tool to distinguish between the two primary oxidation states of tin: Sn(II) and Sn(IV). The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ). The isomer shift is sensitive to the s-electron density at the tin nucleus, which differs significantly between Sn(II) and Sn(IV) species due to the presence of the 5s2 lone pair in Sn(II). oup.com
Tin(IV) Compounds : These species, with a formal 5s0 configuration, exhibit isomer shifts (δ) typically in the range of 0 to 2.1 mm/s (relative to BaSnO₃ or CaSnO₃). oup.comresearchgate.net The symmetric electronic environment in many tetrahedral or octahedral Sn(IV) compounds, such as SnBr₄, often results in an unsplit resonance line (Δ = 0 mm/s). aip.org However, distortions from cubic symmetry will induce an electric field gradient, leading to observable quadrupole splitting. aip.org For instance, adducts of tin(IV) bromide with ligands can show quadrupole splitting, indicating a lower symmetry environment around the tin atom. rsc.orgacs.org
Tin(II) Compounds : These species possess a stereochemically active 5s2 lone pair, resulting in a significantly higher s-electron density at the nucleus compared to Sn(IV). This leads to characteristic isomer shifts (δ) in the range of 2.5 to 4.5 mm/s. oup.com The asymmetric distribution of electron density caused by the lone pair invariably produces a large electric field gradient, resulting in a distinct quadrupole splitting (Δ). rsc.org For example, room temperature Mössbauer spectra of compounds like CsSnBr₃ clearly show parameters indicative of Sn(II). researchgate.net
Variable-temperature Mössbauer studies on compounds like CsSnBr₃ have revealed significant changes in both isomer shift and quadrupole splitting with temperature. rsc.org These changes are correlated with variations in electrical conductivity and are consistent with the direct population of solid-state bands by the non-bonding 5s electrons on the tin(II) atom. rsc.org
Table 1: Representative 119Sn Mössbauer Parameters for this compound Compounds
| Compound | Oxidation State | Isomer Shift (δ) mm/s* | Quadrupole Splitting (Δ) mm/s | Notes |
| Cs₂SnBr₆ | Sn(IV) | 0.39 | 0 | The spectrum shows a single resonance line, consistent with the symmetric octahedral [SnBr₆]²⁻ environment. researchgate.net |
| CsSnBr₃ | Sn(II) | 3.93 | 0 | At room temperature, this compound shows a single line despite being Sn(II), which is attributed to its cubic perovskite structure. researchgate.net |
| SnBr₄(Hdpac) | Sn(IV) | 0.85 | 0.58 | Adduct with N,N-diphenylacetamidine (Hdpac). The parameters are typical for a hexacoordinate Sn(IV) center. researchgate.net |
*Isomer shifts are relative to a SnO₂ or CaSnO₃ source. researchgate.netresearchgate.net
Conversion Electron Mössbauer Spectroscopy (CEMS) Applications
While traditional transmission Mössbauer spectroscopy analyzes the bulk properties of a material, Conversion Electron Mössbauer Spectroscopy (CEMS) is a technique optimized for surface analysis. dicp.ac.cnrsc.org CEMS detects the internal conversion electrons that are re-emitted after the resonant absorption of gamma rays by the 119Sn nucleus. researchgate.net Due to the short range of these electrons, the signal originates from the top few hundred nanometers of the material's surface. mossbauer.cz
Research has utilized CEMS to study normal tin(II) compounds, with results being compared to conventional transmission data to differentiate surface from bulk phenomena. city.ac.uk This is particularly relevant for studying:
Surface Oxidation : CEMS can identify the formation of surface oxidation states that may differ from the bulk material. For example, a tin(II) bromide surface exposed to air might show the emergence of a Sn(IV) species (like SnO₂) on the surface, which CEMS can detect.
Thin Films and Coatings : The technique is invaluable for the characterization of thin films containing tin bromide, such as those used in perovskite solar cells or other electronic devices.
Interface Phenomena : In composite materials, CEMS can probe the chemical nature of the interface between a tin-based material and a matrix. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) of this compound Systems
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nm of a material's surface. wikipedia.orgcarleton.edu The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state. carleton.edu
For this compound systems, XPS can provide crucial information:
Elemental Composition : Survey scans can confirm the presence of tin and bromine on the sample surface and detect any contaminants, such as oxygen or adventitious carbon. redalyc.org
Oxidation State Analysis : High-resolution scans of the Sn 3d and Br 3d core levels can distinguish between different chemical environments. The binding energy of the Sn 3d peaks for Sn(IV) is typically higher than for Sn(II) due to the greater positive charge on the tin atom. While the values for SnO and SnO₂ are very similar, XPS of the valence band can be used to differentiate them. thermofisher.com
Chemical Bonding : Shifts in the binding energies (chemical shifts) provide insight into the bonding environment. For instance, the formation of this compound bonds will shift the Sn 3d and Br 3d peaks relative to their elemental forms.
Depth Profiling : When combined with ion-beam etching, XPS can be used to analyze the composition as a function of depth, which is useful for studying layered structures or diffusion between layers. wikipedia.org
Table 2: Typical Binding Energies for Elements in this compound Systems
| Element | Core Level | Binding Energy (eV) | Chemical State Information |
| Tin (Sn) | Sn 3d₅/₂ | ~485 - 487 | The exact position is sensitive to the oxidation state. Sn(IV) species (e.g., in SnO₂) typically appear at higher binding energies (~486.6 eV) compared to Sn metal (~485.0 eV). thermofisher.comacs.org |
| Bromine (Br) | Br 3d | ~68 - 69 | Characteristic of bromide ions in inorganic salts. |
| Carbon (C) | C 1s | ~284.8 | Often used as a reference for charge correction on insulating samples. wikipedia.org |
| Oxygen (O) | O 1s | ~530 - 532 | Presence indicates surface oxidation or contamination. |
Thermal Analysis (DSC and TGA) for Phase Transitions and Stability
Thermal analysis techniques are essential for determining the thermal stability and characterizing phase transitions in this compound compounds. The two primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.commooreanalytical.com
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. redalyc.org It is used to detect thermal events such as:
Melting and Freezing Points : Sharp endothermic or exothermic peaks indicate melting or crystallization events.
Phase Transitions : Solid-solid phase transitions, common in perovskite-type structures like CsSnBr₃, are observed as distinct peaks in the DSC thermogram. redalyc.org
Glass Transitions : Amorphous materials may exhibit a glass transition, seen as a step-like change in the heat capacity. mooreanalytical.com
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. redalyc.org This provides information on:
Thermal Stability : The temperature at which a compound begins to lose mass is an indicator of its thermal stability.
Decomposition : TGA curves show the stepwise mass loss associated with decomposition, volatilization, or sublimation, allowing for the analysis of decomposition pathways. labmanager.com
Composition : For hydrated or solvated compounds, TGA can quantify the amount of water or solvent present by measuring the mass loss at specific temperatures.
Together, DSC and TGA have been used to construct phase diagrams for halostannate systems and to identify new phases formed in solid-state reactions involving tin bromides. city.ac.uk For example, analyzing the KBr:SnBr₂ system with these techniques helps to identify the temperatures at which different complex bromostannate(II) phases are formed and when they decompose. city.ac.uk
Computational and Theoretical Investigations of Tin Bromine Chemistry
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful framework for modeling various aspects of tin-bromine chemistry, from the optimization of molecular structures to the prediction of thermochemical and spectroscopic properties.
DFT calculations are routinely used to determine the lowest-energy structures (structural optimization) and corresponding geometrical parameters of this compound molecules. For tin(II) bromide (SnBr₂), calculations show that the molecule adopts a bent C₂v symmetry, a result of the lone pair of electrons on the tin atom. arxiv.org
Computational studies have explored these parameters in different environments. arxiv.org For the SnBr₂ monomer, DFT calculations yield a Sn-Br bond length of 2.57 Å and a Br-Sn-Br bond angle of 99.3° in a vacuum. arxiv.org When simulating the molecule in an implicit dimethyl sulfoxide (B87167) (DMSO) solvent, the bond length slightly increases to 2.61 Å, and the bond angle decreases to 96.5°. arxiv.org These calculated values show reasonable agreement with experimental data from electron diffraction, which report bond lengths between 2.50 Å and 2.55 Å and a bond angle of 99.7°. arxiv.org In the solid state, SnBr₂ forms a one-dimensional polymeric chain structure, where DFT calculations show Sn-Br bond distances ranging from 2.76 Å to 3.16 Å. materialsproject.org For tin(IV) bromide (SnBr₄), which has a distorted tetrahedral geometry in its crystalline form, the mean Sn-Br bond length is 242.3 pm (2.423 Å). wikipedia.org
First-principles calculations also show that for tin-halide species with the formula SnBr(n)⁽²⁻ⁿ⁾⁻, the average Sn-Br bond distance tends to decrease as the number of bromine atoms (n) increases from 1 to 4. arxiv.org In a vacuum, this distance shortens from about 2.55 Å for n=1 to 2.50 Å for n=4. arxiv.org
Table 1: Calculated Geometrical Parameters for this compound Molecules
| Compound/Species | Method/Environment | Sn-Br Bond Length (Å) | Br-Sn-Br Bond Angle (°) | Source(s) |
|---|---|---|---|---|
| SnBr₂ | DFT (vacuum) | 2.57 | 99.3 | arxiv.org |
| SnBr₂ | DFT (implicit DMSO) | 2.61 | 96.5 | arxiv.org |
| SnBr₂ | Electron Diffraction (exp.) | 2.50 - 2.55 | 99.7 | arxiv.org |
| SnBr₂ | Solid State (orthorhombic) | 2.76 - 3.16 | N/A | materialsproject.org |
| SnBr₄ | Solid State (monoclinic) | 2.423 (mean) | N/A (distorted tetrahedral) | wikipedia.org |
| SnBr⁻ | DFT (vacuum) | ~2.55 | N/A | arxiv.org |
| SnBr₄²⁻ | DFT (vacuum) | ~2.50 | N/A | arxiv.org |
Theoretical investigations provide critical data on the electronic properties of this compound materials, such as their band gaps and charge distributions. The band gap is a key parameter for optoelectronic applications. For the perovskite Cs₂SnBr₆, experimental values for the band gap have been reported. acs.org Bader charge analysis, a method for partitioning charge density, confirms the significant ionicity of the Sn-Br bond in tin-halide molecules. arxiv.org
DFT calculations have been used to predict the band gaps of various tin-bromide-containing materials, particularly complex perovskites.
Table 2: Calculated Band Gaps for Tin-Bromide Compounds
| Compound | Calculation Method | Calculated Band Gap (eV) | Source(s) |
|---|---|---|---|
| Cs₂SnBr₆ | DFT | Value not specified | acs.org |
| (CH₃NH₃)SnBr₃ | DFT | Value not specified | harvard.edu |
Vibrational spectroscopy, when combined with DFT calculations, allows for the precise assignment of observed spectral bands to specific molecular motions. researchgate.net Relaxed molecular structures obtained from DFT are confirmed as true energy minima through vibrational frequency calculations. arxiv.org
For the hexabromostannate(IV) anion, [SnBr₆]²⁻, vibrations have been identified in Raman spectra, with bands appearing in the range of 182-184 cm⁻¹ and below 150 cm⁻¹. researchgate.net In the Dion-Jacobson phase perovskite ODASnBr₄, a dominant Raman signal at 184 cm⁻¹ corresponds to the symmetric Sn-Br stretching vibration. mdpi.com The same study suggests that a broad signal around 120 cm⁻¹ may arise from a combination of the Br−Sn−Br asymmetric bending mode (at ~100 cm⁻¹) and the Sn−Br asymmetric stretch (at 142 cm⁻¹). mdpi.com
Table 3: Computationally Assigned Vibrational Frequencies for this compound Species
| Species | Vibrational Mode | Frequency (cm⁻¹) | Source(s) |
|---|---|---|---|
| [SnBr₆]²⁻ | Vibrations | 182-184, <150 | researchgate.net |
| [SnBr₆]⁴⁻ octahedra in ODASnBr₄ | Sn-Br symmetric stretch | 184 | mdpi.com |
| [SnBr₆]⁴⁻ octahedra in ODASnBr₄ | Br-Sn-Br asymmetric bend | ~100 | mdpi.com |
| [SnBr₆]⁴⁻ octahedra in ODASnBr₄ | Sn-Br asymmetric stretch | 142 | mdpi.com |
DFT calculations are crucial for identifying and quantifying weak, noncovalent interactions that can dictate the supramolecular assembly of crystal structures. In the study of bromostannate(IV) complexes, theoretical methods have been instrumental. researchgate.net Research has shown that reactions involving SnBr₂, HBr, Br₂, and various organic cations can form supramolecular complexes where polybromide fragments (like Br₂) are "trapped" within the crystal lattice. researchgate.net The existence of these stabilizing Br···Br noncovalent interactions was proven using DFT calculations in conjunction with Quantum Theory of Atoms in Molecules (QTAIM) analysis. researchgate.net
Quantum chemistry composite methods and DFT are used to calculate thermodynamic quantities, aiming for high accuracy. wikipedia.orgresearchgate.net The enthalpy of formation (ΔfH) of a compound can be calculated from first principles by determining the total energies of the compound and its constituent elements in their stable states at 0 K. northwestern.edu Vibrational contributions are often included to estimate enthalpies at different temperatures. arxiv.org
While specific DFT-calculated enthalpies of formation for simple this compound compounds like SnBr₂ or SnBr₄ were not found in the provided sources, the methodology has been applied to more complex systems. For instance, in mixed-cation perovskites like (CH₃NH₃)₁₋ₓCsₓSnBr₃, DFT has been used to model the defect thermochemistry, specifically the enthalpy of formation for tin vacancy defects. harvard.edu In this system, the defect formation enthalpy was found to be lowest for CsSnBr₃. harvard.edu
First-principles calculations based on DFT are the primary theoretical tool for determining equilibrium isotopic fractionation factors. researchgate.netgeoscienceworld.orgresearchgate.net These calculations involve optimizing molecular structures and calculating harmonic frequencies to determine the reduced partition function ratios (β-factors) for different isotopes. geoscienceworld.orgresearchgate.net
While no studies focusing specifically on this compound systems were identified, the methodology has been well-established for both tin and bromine species separately. For tin, calculations show that heavy Sn isotopes are preferentially enriched in species with higher tin oxidation states (Sn⁴⁺ vs. Sn²⁺). geoscienceworld.orgresearchgate.net In Sn(II) complexes, the degree of fractionation is affected by the bond length and coordination number of the ligands. researchgate.net For bromine, DFT calculations have been used to investigate equilibrium fractionations among various gaseous molecules, aqueous species, and minerals. researchgate.net These established computational approaches could be readily applied to investigate isotopic fractionation in this compound systems to understand their behavior in geological and chemical processes.
Thermochemical Properties (Enthalpies of Formation)
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) has emerged as a powerful tool to investigate the complex behavior of this compound systems at the atomic level, particularly at interfaces and in solution. nanoge.orgnih.govcnr.itacs.orgacs.orgnih.gov These simulations, which are based on first-principles quantum mechanical calculations, provide a detailed understanding of dynamic processes, such as bond breaking and formation, solvation, and degradation mechanisms. nih.govacs.org
Interface Interactions (e.g., Tin-Halide Perovskite/Water Interfaces)
AIMD simulations have been instrumental in elucidating the interactions between tin-halide perovskites and water, a critical factor in the stability of these materials for applications in photovoltaics and photocatalysis. nih.govacs.orgacs.org Studies on materials like dimethylammonium tin bromide (DMASnBr₃) have revealed the atomistic details of the perovskite/water interface. nanoge.orgnih.govacs.org
Simulations show that at the DMASnBr₃/water interface, amorphous surface layers form. These layers are composed of hydrated, zero-dimensional SnBr₃⁻ complexes. nanoge.orgnih.govacs.orgnih.gov This structural arrangement, coupled with the hydrophobicity of the dimethylammonium (DMA) cation, is believed to contribute to the material's notable water stability by protecting the inner structure from degradation. nanoge.org In contrast, simulations of tin-iodide perovskites, such as MASnI₃, show a more facile solvation of the surface tin-iodine bonds, leading to degradation. nanoge.orgnih.govacs.org
The table below summarizes key findings from AIMD simulations regarding interface interactions.
| Perovskite Material | Key Observation at Water Interface | Implication for Stability |
| DMASnBr₃ | Formation of an amorphous surface layer of hydrated SnBr₃⁻ complexes. nanoge.orgnih.govacs.org | Protects the bulk material from water-induced degradation, enhancing stability. nanoge.orgnih.govacs.org |
| MASnI₃ | Facile solvation and breaking of surface Sn-I bonds. nih.govacs.org | Leads to surface degradation and lower stability in the presence of water. nih.govacs.org |
Mechanistic Insights into Degradation Processes (e.g., Solvation of Sn-Br bonds)
AIMD simulations provide crucial mechanistic insights into how this compound compounds degrade in aqueous environments. The simulations can track the dynamic process of Sn-Br bond solvation. For instance, in tin-halide perovskites, water molecules can directly interact with the tin atoms at the surface. nih.govacs.org This interaction can lead to the weakening and eventual breaking of the Sn-Br bonds.
In the case of DMASnBr₃, while the surface does interact with water to form hydrated complexes, the Sn-Br bonds within these zero-dimensional SnBr₃⁻ units remain stable. nanoge.org This suggests that the degradation is contained at the surface, forming a protective layer rather than propagating into the bulk material. nanoge.orgnih.govacs.org This is a key difference compared to other tin-halide perovskites where the solvation process leads to a more destructive degradation pathway. nih.govacs.org
Quantum Chemical Modeling
Quantum chemical modeling, particularly using density functional theory (DFT), offers a powerful lens to examine the electronic structure, bonding, and reactivity of this compound compounds. researchgate.netacs.orgcam.ac.uknih.gov These theoretical calculations provide fundamental insights that complement experimental findings.
Theoretical Characterization of this compound Complexes
Quantum chemical methods are extensively used to characterize the geometric and electronic properties of various this compound complexes. For instance, calculations can determine bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data from techniques like X-ray diffraction and Raman spectroscopy. researchgate.net
Studies on bromostannate(IV) complexes, such as [SnBr₆]²⁻, have utilized DFT and Quantum Theory of Atoms in Molecules (QTAIM) analysis to investigate the nature of noncovalent interactions, like Br···Br contacts, within the crystal structure. researchgate.net For other complexes, such as the two-dimensional perovskite CsSn₂Br₅, DFT calculations have been used to determine the electronic band structure and identify the stereochemically active Sn²⁺ lone pair. acs.orgcsic.es
The table below presents representative theoretical data for selected this compound species.
| Compound/Complex | Computational Method | Key Calculated Property | Value |
| CsSn₂Br₅ | B3LYP-DFT | Indirect Optical Gap | ~3.2 eV acs.orgcsic.es |
| [Sn(CH₃)₂(guanine)]²⁺ | Ab initio | Sn-N7 Bond Length | 2.201 Å mdpi.com |
| [Sn(CH₃)₂(guanine)]²⁺ | Ab initio | Sn-O6 Bond Length | 2.113 Å mdpi.com |
Modeling of Reaction Pathways and Transition States
A significant application of quantum chemical modeling is the exploration of reaction mechanisms by mapping out potential energy surfaces. numberanalytics.comnumberanalytics.comrsc.orgsolubilityofthings.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comnumberanalytics.comsolubilityofthings.com The energy of the transition state determines the activation energy of a reaction, which is a key factor in its kinetics. solubilityofthings.comsolubilityofthings.com
For this compound chemistry, these models can be used to understand various processes, including:
Ligand Exchange Reactions: Modeling the pathways for the exchange of bromide ligands with other species in solution. open.ac.uk
Redox Reactions: Investigating the mechanisms of oxidation of Sn(II) to Sn(IV) in the presence of bromine-containing species.
Degradation Pathways: Simulating the step-by-step process of how a this compound compound might decompose under specific conditions, such as exposure to moisture or light.
By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathways and gain a deeper understanding of the factors that control the stability and reactivity of this compound compounds. numberanalytics.com
Computational Fluid Dynamics (CFD) for Vapor Phase Deposition
Computational Fluid Dynamics (CFD) has emerged as an indispensable tool for the investigation and optimization of vapor phase deposition processes involving this compound compounds. By simulating the complex interplay of fluid flow, heat transfer, and chemical reactions within a deposition reactor, CFD provides critical insights that are difficult to obtain through experimental methods alone. These simulations are instrumental in designing efficient reactors, controlling film growth, and ensuring the deposition of high-quality thin films with desired properties.
The primary application of CFD in this context is to model the atmospheric pressure chemical vapor deposition (APCVD) or other vapor transport deposition methods for this compound precursors like tin(II) bromide (SnBr₂). A robust CFD model for such a process typically involves discretizing the reactor geometry and simultaneously solving the governing equations for momentum, energy, and mass balance. acs.org This framework allows researchers to predict and visualize gas flow patterns, temperature distributions, and the concentration profiles of chemical species throughout the reactor. acs.orgresearchgate.netmdpi.com
Research into the APCVD of tin(II) bromide for applications such as perovskite solar cells has utilized CFD to design and refine reactor geometries to achieve precise control over the gas flow and the resulting deposition profile. In one such study, a CFD model was developed to understand the mechanistic origins of the deposition process. The simulations, when compared with experimental data from Energy Dispersive X-ray Spectroscopy that measured the spatial deposition rate, provided significant insights. The results suggested a deposition mechanism characterized by the absence of significant gas-phase reactions, with the film growth being dominated by substantial surface reactions of at least two different kinds. This understanding is crucial for optimizing precursor delivery and substrate conditions to achieve uniform, high-quality SnBr₂ films.
Furthermore, CFD simulations guide the optimization of a wide range of operating parameters. acs.org By systematically varying inputs such as precursor and carrier gas flow rates, source and substrate temperatures, and system pressure within the simulation, researchers can predict their impact on deposition rates and film uniformity. acs.orgresearchgate.net This predictive capability accelerates the development cycle, reducing the need for extensive and time-consuming experimental matrices. mdpi.com For instance, simulations can help identify the ideal operating window, such as a mass-transport limited region, to achieve high growth rates while maintaining film uniformity.
The table below summarizes typical parameters that are controlled during vapor deposition processes and serve as inputs for CFD simulations of tin-halide and related perovskite materials.
| Parameter | Typical Range/Value | Significance in Deposition & CFD Model |
|---|---|---|
| Precursor Source Temperature | 170°C - 450°C | Controls the sublimation/vaporization rate of the solid this compound precursor, determining its concentration in the gas phase. |
| Substrate Temperature | 0°C - 200°C | Influences surface reaction kinetics, adatom diffusion, and the crystalline phase of the deposited film. nih.gov |
| System Pressure | 2 × 10⁻² mbar - 1 atm | Affects the mean free path of gas molecules, influencing diffusion rates and the transition between different flow regimes (e.g., viscous vs. molecular flow). nih.gov |
| Carrier Gas Flow Rate | 20 - 2000 SCCM | Controls the transport of precursor vapor from the source to the substrate and affects the residence time of species in the reactor. acs.orgnih.gov |
| RF Sputtering Power | 50 W - 70 W | In physical vapor deposition methods like sputtering, this parameter controls the ejection rate of material from the target, influencing the deposition rate. nih.gov |
| Target-to-Substrate Distance | ~8 cm | Impacts the uniformity of deposition and the flux of precursor species reaching the substrate. nih.gov |
Reaction Mechanisms and Chemical Reactivity of Tin Bromine Species
Redox Chemistry and Interconversion of Tin Oxidation States
The facile interconversion between Sn(II) and Sn(IV) is a hallmark of tin chemistry, often referred to as the inert pair effect, which stabilizes the +2 oxidation state. qsstudy.comwikipedia.org This redox flexibility is central to the reactivity of tin-bromine compounds, enabling their participation in a variety of electron transfer processes. While the +4 state is generally more stable for tin, the +2 state is common and its compounds, like tin(II) bromide, often act as reducing agents. libretexts.orgchemguide.co.uk
Electrochemical migration (ECM) is a significant reliability concern in miniaturized electronic devices, where it can lead to short circuits. researchgate.netresearchgate.netrsc.org The process involves the anodic dissolution of a metal, ion migration through an electrolyte, and redeposition as metallic dendrites at the cathode. rsc.org The presence of ionic contaminants, such as bromide ions (Br⁻), can significantly accelerate this process for tin (Sn). researchgate.netnih.gov
Systematic studies on the ECM of tin in the presence of bromide ions have shown that the rate of anodic dissolution of tin increases steadily with the concentration of Br⁻. researchgate.netnih.gov This process involves the following key steps:
Anodic Dissolution: Tin at the anode oxidizes to tin ions (Sn²⁺). The presence of bromide ions facilitates this dissolution.
Ion Migration: The generated Sn²⁺ ions migrate towards the cathode under an electric field.
Cathodic Deposition: At the cathode, Sn²⁺ ions are reduced back to metallic tin, forming dendritic structures that grow towards the anode. researchgate.netrsc.org
The primary products of these ECM reactions are identified as tin dendrites and tin hydroxide (B78521) precipitates. researchgate.netnih.gov While the anodic dissolution rate increases with Br⁻ concentration, the probability of ECM failure shows a more complex, probabilistic nature, initially following a normal distribution before increasing at higher bromide concentrations. researchgate.netresearchgate.net This phenomenon is a critical consideration in electronics manufacturing, where halide contamination from sources like solder flux can compromise device longevity. zestron.com
Table 1: Effect of Bromide Concentration on Tin Electrochemical Migration (ECM)
| Bromide Concentration (M) | Observation | Reference |
| 10⁻⁶ to 1.0 | Rate of anodic dissolution of tin monotonously increases with bromide concentration. | researchgate.netnih.gov |
| High (e.g., 0.5 M, 1.0 M) | Increased formation of gas bubbles and precipitates, which can act as mechanical barriers to dendrite growth. | researchgate.net |
| Varied | The probability of ECM failure is probabilistic and generally increases with Br⁻ concentration. | researchgate.net |
Tin(II) bromide (SnBr₂) is an effective reducing agent, capable of cleaving bonds in and reducing other chemical species. qsstudy.comwikipedia.org A notable example is its reaction with bromine-bridged phosphorus compounds. Research has demonstrated the reduction of the cationic moiety [P₂(IPr)₂Br₃]⁺ (where IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene), which features a P-P bond bridged by a bromine atom. ox.ac.uk
When the bromine-bridged compound, isolated as its bromide salt [P₂(IPr)₂Br₃]Br, is treated with SnBr₂, a reduction reaction occurs. ox.ac.ukresearchgate.net This process leads to the formation of the reduced phosphorus species [P₂(IPr)₂Br]⁺ and a tin(IV) bromide complex. ox.ac.uk The reaction showcases the ability of Sn(II) to be oxidized to Sn(IV) by abstracting bromine, thereby facilitating the reduction of the phosphorus substrate.
A characteristic reaction of tin(II) halides is the oxidative addition of alkyl halides. Tin(II) bromide readily reacts with various alkyl bromides (R-Br) to yield alkyltin tribromides (RSnBr₃). qsstudy.comwikipedia.org This reaction represents a classic example of the conversion of Sn(II) to Sn(IV).
Reaction: SnBr₂ + RBr → RSnBr₃
This transformation proceeds via the insertion of the tin(II) center into the carbon-bromine bond of the alkyl halide. wikipedia.org Evidence from studies on the addition of alkyl halides to tin(II) amides suggests a free-radical pathway may be involved, with ·SnY₂(X) and R· as key intermediates. rsc.org These oxidative addition reactions are fundamental in organotin chemistry, providing a route to synthesize organotin(IV) halides, which are valuable precursors for a wide range of other organotin compounds. thieme-connect.de
The coexistence of Sn(II) and Sn(IV) oxidation states is crucial in tuning the properties of certain doped materials, particularly lead-free halide perovskites. stanford.edu When materials like the bismuth-based halide (CH₃NH₃)₃Bi₂Br₉ are doped with tin, typically using SnBr₂, a mixed-valence state of Sn(II) and Sn(IV) is created on the bismuth site. rsc.orgchemrxiv.org
Table 2: Characteristics of Sn(II)/Sn(IV) Doping in Bromide Perovskite Analogs
| Host Material | Dopant Source | Resulting Feature | Effect | Reference |
| (CH₃NH₃)₃Bi₂Br₉ | SnBr₂ | Mixed-valence Sn(II)/Sn(IV) on Bi site | Intervalence Charge Transfer (IVCT) | rsc.orgchemrxiv.org |
| Cs₃Bi₂Br₉ | SnBr₂ | Substitution of Bi(III) by Sn(II)/Sn(IV) | Intense visible and near-infrared absorption | researchgate.net |
Oxidative Addition Reactions with Alkyl Bromides
Catalytic Activity of this compound Compounds
The Lewis acidity and redox properties of tin compounds, including tin bromides, enable their use as catalysts in various organic transformations. qsstudy.com
Tin(II) compounds are widely recognized as effective catalysts for ring-opening polymerization (ROP), a key method for producing biodegradable polyesters like poly(lactic acid) (PLLA) and poly(ε-caprolactone) (PCL). mdpi.comresearchgate.net The most common catalyst is tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), but the fundamental catalytic activity stems from the Sn(II) center, a role that tin(II) bromide can also play due to its Lewis acidic nature. qsstudy.comresearchgate.net
The mechanism of ROP catalyzed by Sn(II) compounds typically involves a coordination-insertion mechanism. An initiator, usually an alcohol (ROH), reacts with the Sn(II) catalyst to form a tin(II) alkoxide species. This alkoxide is the true initiating species. researchgate.net The cyclic monomer (e.g., lactide) then coordinates to the tin center and inserts into the tin-alkoxide bond, propagating the polymer chain.
While specific studies focusing exclusively on SnBr₂ as the primary ROP catalyst are less common than for Sn(Oct)₂, the principles of Lewis acid catalysis by Sn(II) are transferable. Iron(II) bromide has been investigated as a non-toxic alternative to tin catalysts for ROP, highlighting the catalytic potential of metal bromides in these reactions. researchgate.net The efficiency of tin-based catalysts allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.
Tin-Based Catalysts in Redox Reactions (e.g., Br2/Br− Redox in Batteries)
Tin and its compounds are demonstrating significant potential as catalysts in redox reactions, particularly within the context of energy storage systems like redox flow batteries (RFBs). The Br₂/Br⁻ redox couple is a key component in several RFB designs due to its high redox potential and low cost. acs.orgacs.org However, the kinetics of the Br₂/Br⁻ reaction can be sluggish, leading to high polarization and reduced power density in batteries. cas.cn Tin-based materials are being explored to enhance the activity of this redox couple.
In a notable development, a this compound redox flow battery (Sn/Br RFB) has been proposed, showcasing high performance and long life. repec.orgresearchgate.net This system utilizes the Sn/Sn²⁺ and Br⁻/Br₂ redox couples. Research has shown that tin can act as an effective metal catalyst, being relatively resistant to corrosion and improving the wettability of the electrode. researchgate.net In one study, a Sn-Br flow battery achieved an energy efficiency of 82.6% at a high current density of 200 mA cm⁻². researchgate.net The peak power density reached 673 and 824 mW cm⁻² at 15 and 35 °C, respectively. repec.org
To address challenges like tin cross-contamination, a tin reverse-electrodeposition method has been developed for in-situ capacity recovery and extending the cycle life. repec.org The performance of these batteries is also influenced by the electrode materials, with graphite (B72142) felt showing promise in providing stable and efficient performance. internationaltin.org
Here is a data table summarizing the performance of a this compound redox flow battery:
| Parameter | Value | Conditions |
| Coulombic Efficiency | 97.6% | 200 mA cm⁻² |
| Energy Efficiency | 82.6% | 200 mA cm⁻² |
| Peak Power Density | 673 mW cm⁻² | 50% state-of-charge, 15 °C |
| Peak Power Density | 824 mW cm⁻² | 50% state-of-charge, 35 °C |
| Cycle Life | >500 cycles | 120 mA cm⁻², 35 °C |
Bromine Radical Catalysis
Tin compounds, particularly organotin hydrides like tributyltin hydride (Bu₃SnH), have historically been significant in radical chemistry. nih.govlibretexts.org They can act as precursors for tin-centered radicals (Bu₃Sn•) which can, in turn, initiate radical chain reactions. libretexts.org One such application involves the generation of bromine radicals.
The general mechanism involves the abstraction of a bromine atom from a suitable source by a tin radical. For instance, Bu₃Sn• can react with a compound containing a carbon-bromine bond (R-Br) to generate an alkyl radical (R•) and tributyltin bromide (Bu₃SnBr). libretexts.org This process is thermodynamically favorable due to the formation of a strong Sn-Br bond. libretexts.org The generated alkyl radical can then participate in various synthetic transformations, such as cyclizations or addition reactions. nih.govwikipedia.org
While effective, the use of tin hydrides has limitations due to their toxicity. nih.gov This has spurred research into alternative methods for generating bromine radicals, such as using photosensitization. nih.govresearchgate.net However, the fundamental principles of radical generation established with tin compounds remain relevant. For example, in some radical cyclization reactions, bromine-atom abstraction by Bu₃Sn• from a substrate produces a vinyl radical, which then undergoes a series of reactions. libretexts.org
SnBr₄-Promoted Friedel-Crafts Type Reactions
Tin(IV) bromide (SnBr₄) is a strong Lewis acid and serves as an efficient catalyst for Friedel-Crafts type reactions. researchgate.netdntb.gov.ua These reactions are fundamental in organic chemistry for forming carbon-carbon bonds by alkylating or acylating aromatic rings. mt.com
The mechanism of a SnBr₄-promoted Friedel-Crafts alkylation typically begins with the activation of the alkylating agent (e.g., an alcohol or alkyl halide) by the Lewis acid. In the case of an alcohol, SnBr₄ coordinates to the hydroxyl group, making it a better leaving group (water). researchgate.net This facilitates the formation of a carbocation or a highly electrophilic carbocation-like species.
This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution step. mt.com This leads to the formation of a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex. ethz.ch Finally, a proton is eliminated from the ring, restoring its aromaticity and regenerating the catalyst (or a related species), to yield the alkylated aromatic product. mt.com
An example is the SnBr₄-promoted dehydrative alkylation of 2-naphthol (B1666908) derivatives with diarylmethanols. researchgate.net This reaction proceeds under mild conditions without the need for a base. researchgate.net The role of SnBr₄ is to facilitate the departure of the hydroxyl group from the diarylmethanol, generating a carbocationic intermediate that is then attacked by the electron-rich naphthol ring.
Reaction Kinetics and Pathways
Crystallization Kinetics of Tin Perovskites
The kinetics of crystallization are a critical factor in determining the quality and performance of tin-based perovskite thin films, which are promising materials for lead-free solar cells. acs.orgrsc.org The rapid crystallization of tin perovskites is often a major challenge, leading to poor film morphology with defects like pinholes. mdpi.comrsc.org
The crystallization process typically involves two stages: nucleation and crystal growth. researchgate.net For tin perovskites, this process is significantly faster compared to their lead-based counterparts, which is attributed to the higher Lewis acidity of Sn²⁺. rsc.org Understanding and controlling these kinetics are essential for fabricating high-performance devices.
Several strategies are employed to modulate the crystallization kinetics:
Solvent Engineering: The choice of solvent plays a crucial role. Solvents like dimethyl sulfoxide (B87167) (DMSO) can form stable complexes with tin halides (e.g., SnI₂), which retards the crystallization dynamics and allows for more controlled film formation. acs.orgmdpi.com However, DMSO can also oxidize Sn²⁺ to Sn⁴⁺, which is detrimental to device performance. acs.orgrsc.org Alternative solvents like 4-(tert-butyl)pyridine (tBP) have been shown to control crystallization without causing oxidation. acs.orgrsc.org
Additive Engineering: The use of additives can influence the nucleation and growth processes. For instance, the introduction of certain long-chain cations can lead to the formation of 2D or quasi-2D perovskite structures, which can suppress tin oxidation and improve film stability. rsc.org Additives like SnCl₂ or SnF₂ can create a tin-rich environment that compensates for tin vacancy defects. rsc.org
Intermediate Phase Formation: The formation of intermediate phases can effectively slow down the crystallization of the final perovskite film. mdpi.com For example, the introduction of certain additives can lead to the formation of unstable intermediate phases that then transform into the desired perovskite structure, allowing for better control over the film morphology. mdpi.com
The table below summarizes different approaches to control tin perovskite crystallization kinetics:
| Strategy | Mechanism | Effect on Crystallization | Reference |
| Solvent Engineering (e.g., DMSO, tBP) | Formation of stable intermediate complexes with tin halides. | Retards crystallization dynamics. | acs.orgrsc.orgmdpi.com |
| Additive Engineering (e.g., SnCl₂, SnF₂) | Creates a Sn-rich environment, compensates for defects. | Directs the growth of larger grains. | rsc.org |
| Intermediate Phase Formation | Formation of transient, unstable phases before the final perovskite. | Slows down the overall crystallization process. | mdpi.com |
Mechanistic Studies of Chemical Vapor Deposition (CVD) of Tin Bromide Films
Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of materials, including tin bromide, which is a precursor for tin-based perovskites. frontiersin.org Understanding the reaction mechanisms during CVD is crucial for controlling the film's properties, such as thickness, composition, and morphology. frontiersin.org
The CVD process for tin bromide typically involves the reaction of gaseous precursors on a heated substrate surface. frontiersin.org For instance, in atmospheric pressure CVD (APCVD), a tin compound and a bromine source (like hydrogen bromide) are used as precursors.
Transport of Precursors: The gaseous tin and bromine-containing precursors are transported to the substrate surface.
Adsorption: The precursor molecules adsorb onto the substrate surface.
Surface Reactions: The adsorbed species react on the surface to form the tin bromide film. This can involve the cleavage of bonds in the precursor molecules and the formation of new bonds to create the film.
Desorption of Byproducts: Gaseous byproducts from the surface reactions are desorbed from the surface and transported away.
In the case of organometallic tin precursors, the initial step in the gas phase might be the cleavage of the tin-carbon bond, followed by radical-driven chain reactions. researchgate.net However, for the deposition of tin oxide from monobutyltin (B1198712) trichloride (B1173362) (MBTC), water, and oxygen, a plausible mechanism involves the reaction between gaseous oxygen and an adsorbed MBTC-H₂O complex. researchgate.net While this is for tin oxide, similar surface-mediated mechanisms are expected for tin bromide deposition.
Qualitative modeling based on the spatial dependence of the deposition rate has suggested the absence of significant gas-phase reactions and the presence of substantial surface reactions of at least two different kinds for the APCVD of tin(II) bromide.
General Reaction Mechanisms in Organotin Chemistry
Organotin chemistry encompasses the study of compounds containing tin-carbon bonds. wikipedia.org The reactivity of these compounds is diverse and depends on the nature of the organic groups and other substituents attached to the tin atom. Several general reaction mechanisms are prevalent:
Redistribution Reactions: These reactions involve the exchange of substituents between two tin centers and are often promoted by heat or a Lewis acid catalyst. gelest.com For example, a tetraorganotin (R₄Sn) can react with tin tetrachloride (SnCl₄) to produce various organotin halides (R₃SnCl, R₂SnCl₂, RSnCl₃) depending on the stoichiometry. wikipedia.org
Nucleophilic Substitution at Tin: Organotin halides are susceptible to nucleophilic attack, where the halide is replaced by another group. gelest.com This is a primary method for synthesizing a wide range of organotin derivatives with tin-oxygen, tin-sulfur, or tin-nitrogen bonds. gelest.comuobabylon.edu.iq
Electrophilic Cleavage of Sn-C Bonds: The tin-carbon bond can be cleaved by electrophiles. For instance, halogens (like Br₂) or hydrogen halides can react with tetraorganotins to produce organotin halides. gelest.com
Radical Reactions: As discussed in section 6.2.3, organotin hydrides are excellent sources of tin radicals (R₃Sn•) upon initiation (e.g., with AIBN). libretexts.org These radicals can participate in chain reactions, such as the reduction of alkyl halides or deoxygenation reactions. libretexts.orgwikipedia.org
Transmetallation: This involves the transfer of an organic group from tin to another metal. uobabylon.edu.iq This is a key step in reactions like the Stille coupling, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. wikipedia.orguobabylon.edu.iq
Addition Reactions: Organotin compounds with unsaturated bonds or reactive functional groups can undergo addition reactions. For example, organotin hydrides can add across double or triple bonds in a process called hydrostannylation. wikipedia.org Organotin oxides can add to molecules like carbon dioxide or isocyanates. gelest.com
The coordination number of tin in its compounds is typically four in simple tetraorganotins, but it can expand to five, six, or even seven in complexes with Lewis bases. gelest.com This ability to form hypercoordinated species is important in many of its reaction mechanisms. wikipedia.org
Advanced Materials Science Applications of Tin Bromine Compounds Research Frontiers
Tin-Bromine Perovskite Materials for Optoelectronics
This compound compounds are at the forefront of research for next-generation optoelectronic devices, primarily as a component of lead-free perovskite materials. These materials are investigated for their favorable electronic and optical properties, which make them suitable for a range of applications.
Development of Lead-Free Tin-Halide Perovskites for Photovoltaics
The development of lead-free perovskite solar cells is a significant area of research aimed at addressing the toxicity concerns associated with lead-based perovskites. acs.orgnanoge.org Tin-halide perovskites, with the general formula ASnX₃ (where A is a cation like methylammonium (B1206745) (MA), formamidinium (FA), or cesium (Cs), and X is a halide), have emerged as the most promising alternative to their lead-based counterparts. acs.orgscielo.brrsc.org Tin-based perovskites offer several advantages, including a tunable bandgap that is well-matched to the solar spectrum, high carrier mobility, and the potential for high power conversion efficiencies (PCEs). mdpi.comresearchgate.net
Formamidinium tin iodide (FASnI₃) is a leading candidate for lead-free perovskite solar cells due to its superior optoelectronic properties and a bandgap of around 1.3 eV. wikipedia.org Research has demonstrated that the inclusion of bromide ions to create mixed-halide tin perovskites (e.g., MASnI₃₋ₓBrₓ) can tune the bandgap and improve stability. scielo.brnanoge.org For instance, the bandgap of MASnI₃ can be altered from 1.3 eV to 2.5 eV by varying the bromide content. scielo.br
Despite their potential, tin-based perovskite solar cells face challenges, primarily the facile oxidation of Sn²⁺ to Sn⁴⁺, which leads to high defect densities, increased background carrier concentrations (p-doping), and poor device stability. acs.orgmdpi.comresearchgate.net To counter this, researchers employ various strategies, including the use of additives like tin(II) fluoride (B91410) (SnF₂) to suppress oxidation and passivate defects. rsc.orgnanoge.org Device engineering, such as using inverted structures and optimizing interfacial layers, has also been crucial in advancing the efficiency and stability of tin-based perovskite solar cells. aip.org Certified efficiencies for tin-based perovskite solar cells have surpassed 15%, demonstrating their significant potential in the photovoltaic field. mdpi.comwikipedia.orgespublisher.com
Table 1: Performance of Selected Tin-Based Perovskite Solar Cells
| Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Reference |
|---|---|---|---|
| CH₃NH₃SnI₃ | >6% | >0.88 V | rsc.org |
| FA₀.₇₅MA₀.₂₅SnI₂.₂₅Br₀.₇₅ | 7.74% | 0.51 V | acs.org |
| PEA₀.₁₅FA₀.₈₅SnI₃ with TPPF | 15.14% (certified) | Not Specified | wikipedia.org |
| FASnI₃ with phosphonate (B1237965) dipole | 15.7% | 0.974 V | wikipedia.org |
| (Cs,FA,PEA)Sn(I,Br)₃ | 16.65% (certified) | Not Specified | wikipedia.org |
| FASnI₃ with UiO-66 MOF | 12.64% | Not Specified | nih.gov |
Tin-Bromide Perovskites for Photocatalysis
Tin-halide perovskites are also being explored for their potential in photocatalysis, an application that leverages their light-harvesting capabilities to drive chemical reactions. nih.govcnr.it The properties that make them suitable for photovoltaics, such as tunable bandgaps and efficient charge carrier generation, are also advantageous for photocatalytic applications.
Research has shown that tin-bromide perovskites can be used in photocatalytic processes. For example, dimethylammonium tin bromide (DMASnBr₃) has demonstrated notable water stability, which is attributed to the formation of an amorphous surface layer of hydrated zero-dimensional SnBr₃ complexes that protect the inner structure. nih.gov This stability is a key factor for its successful application as a photocatalyst in aqueous environments. nih.gov
Furthermore, heterostructures combining tin-halide perovskites with other materials are being developed to enhance photocatalytic activity. One such example is the combination of cesium bismuth bromide (Cs₃Bi₂Br₉) with hydrogen titanate nanosheets (HTiO-NS). mdpi.com While not a tin-bromide perovskite itself, this work highlights a strategy that could be applied to tin-based systems. The heterostructure facilitates charge separation and widens the visible-light response range, leading to improved performance in the photooxidation of benzyl (B1604629) alcohol. mdpi.com The principles of creating such heterojunctions to improve charge carrier migration and stability are directly relevant to the development of tin-bromide-based photocatalysts. mdpi.com
Photoluminescence and Stability Studies in Tin-Based Halide Perovskites
Tin-based halide perovskites, particularly those containing bromide, exhibit interesting photoluminescence (PL) properties, making them promising for light-emitting applications. mdpi.comrsc.org These materials can show broad emission spectra, which is often attributed to the formation of self-trapped excitons (STEs). mdpi.com The PL quantum yield (PLQY), a measure of the efficiency of light emission, can be remarkably high in some tin-bromide perovskite systems.
Two-dimensional (2D) tin-halide perovskites have been a focus of research due to their enhanced stability and excellent luminescence compared to their 3D counterparts. rsc.org For instance, 2D tin-bromide perovskites of the form (RNH₃)₂SnBr₄ have been synthesized with high PLQYs, reaching up to 82% for certain organic cations. rsc.org The stability of the PL is a critical factor for practical applications. Studies on Dion-Jacobson (DJ) 2D tin-bromide perovskites, such as (8N8)SnBr₄ (where 8N8 is 1,8-diaminooctane), have reported near-unity PLQY (99.7 ± 0.3%) with outstanding stability under ambient conditions for over a month. chemrxiv.orgacs.org
The stability of these perovskites is influenced by factors such as the choice of organic spacer cations and exposure to environmental conditions like humidity. mdpi.comirb.hr For example, in some DJ tin-bromide perovskites, exposure to humidity can initially lead to an increase in luminescence due to phase changes, followed by degradation over longer periods. rsc.orgirb.hr The use of additives can prolong the lifetime of these materials. rsc.orgirb.hr Research has also demonstrated that the PL emission of 2D tin-halide perovskites can be tuned from yellow to deep red by altering the halide composition. rsc.org
Table 2: Photoluminescence Quantum Yield (PLQY) of Selected Tin-Bromide Perovskites
| Perovskite Material | PLQY | Emission Color | Reference |
|---|---|---|---|
| (C₆H₁₃NH₃)₂SnBr₄ | 35% | Yellow to Orange | rsc.org |
| (C₈H₁₇NH₃)₂SnBr₄ | 82% | Yellow to Orange | rsc.org |
| (C₁₂H₂₅NH₃)₂SnBr₄ | 60% | Yellow to Orange | rsc.org |
| (C₁₈H₃₅NH₃)₂SnBr₄ | 50% | Yellow to Orange | rsc.org |
| (8N8)SnBr₄ (Dion-Jacobson) | 99.7 ± 0.3% | Not Specified | chemrxiv.orgacs.org |
| (8N)₂SnBr₄ (Ruddlesden-Popper) | 91.7 ± 0.6% | Not Specified | chemrxiv.orgacs.org |
Layered and Zero-Dimensional Tin Bromide Perovskites
Reducing the dimensionality of perovskite structures from 3D to 2D (layered) or 0D (isolated octahedra) is a key strategy to improve the stability of tin-halide perovskites. mdpi.com These lower-dimensional structures offer greater resistance to moisture and oxygen, which can degrade the material and cause the oxidation of Sn²⁺. mdpi.comirb.hr
Layered (2D) Tin-Bromide Perovskites: These materials consist of inorganic layers of corner-sharing [SnX₆]⁴⁻ octahedra separated by organic spacer cations. aip.org There are two main types of 2D perovskites: Ruddlesden-Popper (RP) and Dion-Jacobson (DJ). irb.hr In RP perovskites, the inorganic layers are separated by a bilayer of monovalent organic cations, while in DJ perovskites, they are separated by a single layer of divalent organic cations. irb.hr 2D tin-bromide perovskites have shown excellent photoluminescence properties and improved stability. mdpi.comrsc.org For example, DJ tin-bromide perovskites with shorter alkyl chain diammonium cations exhibit enhanced stability. mdpi.com The choice of the organic spacer cation plays a crucial role in determining the structure and properties of these materials. acs.org
Zero-Dimensional (0D) Tin-Bromide Perovskites: In 0D perovskites, the [SnX₆]⁴⁻ octahedra are isolated from each other, surrounded by organic cations. These structures often exhibit broad-band emission due to self-trapped excitons. mdpi.com The structural transformation between 0D and 2D phases can be influenced by synthetic methods and the choice of organic cations, as seen in the case of phenylethylammonium tin bromide hybrids. acs.org The formation of hydrated 1D and 0D tin-bromide species on the surface of 3D perovskites has also been linked to improved stability in some cases. nih.govrsc.orgirb.hr
The exploration of these low-dimensional tin-bromide perovskites is crucial for developing stable and efficient materials for light-emitting diodes (LEDs) and other optoelectronic applications. rsc.orgresearchgate.net
Composition-Property Mapping in Bromide-Containing Tin Perovskites
The optoelectronic properties of tin-based perovskites can be precisely tuned by systematically varying their chemical composition. nanoge.org This "composition-property mapping" is a powerful tool for optimizing materials for specific applications. acs.org The inclusion of bromide in tin-iodide perovskites is a key strategy for tuning the bandgap and influencing the material's electronic properties. scielo.brnih.gov
Increasing the bromide-to-iodide ratio in mixed-halide tin perovskites (e.g., FASnI₃₋ₓBrₓ) leads to a wider bandgap. nih.govcnr.it This allows for the fabrication of perovskite films with bandgaps tuned over a wide range, for instance, from 1.37 eV to 1.82 eV. cnr.it This tunability is critical for applications such as tandem solar cells, where specific bandgaps are required. nih.gov
Beyond the bandgap, halide composition also affects the defect chemistry of the material. nih.gov Studies have shown that increasing the bromide content can alter the formation energies of various defects, such as tin vacancies and halide interstitials. nih.gov This can lead to a decrease in the background hole concentration (p-doping), which is often high in tin-based perovskites. nih.gov However, a high bromide content can also introduce a higher density of non-radiative recombination channels. nih.gov Research suggests that an optimal balance can be found, with one study indicating the best optoelectronic quality for a bromide content of around 33% in a mixed-halide system. nih.gov This compositional sweet spot resulted in the highest open-circuit voltage in corresponding solar cell devices. nih.gov
The A-site cation (e.g., FA⁺, MA⁺) also plays a role, influencing the material's morphology, which in turn affects charge carrier mobility and conductivity. nanoge.org Systematic investigations combining different A-site cations and halide ratios are essential for developing high-performance and stable tin-based perovskite devices. acs.org
Energy Storage Systems
While the primary focus of research on this compound compounds has been in optoelectronics, there is emerging interest in their potential application in energy storage systems. The investigation of tin halides, including tin bromide, for use in batteries is still a nascent field compared to the extensive work on perovskite solar cells.
Tin-based materials, in general, are considered for anode materials in lithium-ion and sodium-ion batteries due to their high theoretical specific capacity. However, they often suffer from large volume changes during charging and discharging, which can lead to poor cycle stability.
In the context of this compound compounds, research has explored related vacancy-ordered double perovskites. For instance, mixed titanium-tin bromide vacancy-ordered double perovskites (Cs₂Ti₁₋ₓSnₓBr₆) have been synthesized. chemrxiv.org While this study focused on their stability for photovoltaic applications, the synthesis and characterization of such tin-bromide-containing complex structures contribute to the fundamental understanding of these materials, which could be relevant for their future exploration as electrode or solid electrolyte materials in batteries. The stability of bromide compositions was noted to be greater than that of iodides, which is a crucial factor for the longevity of battery components. chemrxiv.org Further research is needed to specifically evaluate the electrochemical properties of this compound compounds and their suitability for energy storage applications.
This compound Redox Flow Batteries
The this compound redox flow battery (Sn/Br RFB) is emerging as a promising technology for large-scale energy storage, offering a combination of high performance, low cost, and long cycle life. repec.orgresearchgate.net This type of battery utilizes the Sn/Sn²⁺ redox couple at the negative electrode and the Br⁻/Br₂ redox couple at the positive electrode. researchgate.net
A key advantage of the Sn/Br RFB is its high efficiency. Research has demonstrated that these batteries can achieve a coulombic efficiency of 97.6% and an energy efficiency of 82.6% at a high operating current density of 200 mA cm⁻². repec.orgresearchgate.net Furthermore, they exhibit a high peak power density, reaching 673 and 824 mW cm⁻² at 15 and 35 °C, respectively, which is among the highest for hybrid redox flow batteries. repec.org
To enhance the longevity and stability of the battery, a tin reverse-electrodeposition method has been developed. This technique allows for in-situ capacity recovery, effectively addressing the issue of tin cross-contamination and enabling a long cycle life. repec.org For instance, a Sn/Br RFB was successfully tested for 500 cycles at a current density of 120 mAcm⁻² and a temperature of 35°C, demonstrating the effectiveness of this capacity recovery process. researchgate.net
The economic viability of Sn/Br RFBs is another significant factor. The estimated active material cost for the bromine-mixed electrolyte is approximately $54 kWh⁻¹. The total capital cost for a 4-hour electricity discharge system is projected to be as low as $193 kWh⁻¹, with the potential to decrease to $148 kWh⁻¹ in the future. repec.org This combination of high performance, in-situ recovery, and low-cost materials makes the Sn/Br RFB a compelling option for widespread electricity storage. repec.org
| Parameter | Value | Reference |
| Coulombic Efficiency | 97.6% (at 200 mA cm⁻²) | repec.orgresearchgate.net |
| Energy Efficiency | 82.6% (at 200 mA cm⁻²) | repec.orgresearchgate.net |
| Peak Power Density | 673 mW cm⁻² (at 15°C) | repec.org |
| Peak Power Density | 824 mW cm⁻² (at 35°C) | repec.org |
| Active Material Cost | ~$54 kWh⁻¹ | repec.org |
| Estimated Capital Cost | $193 kWh⁻¹ (4-hour discharge) | repec.org |
| Future Estimated Capital Cost | $148 kWh⁻¹ | repec.org |
Catalytic Electrodes in Zinc-Bromine Batteries Utilizing Tin Nanoparticles
Zinc-bromine batteries (ZBBs) are a promising solution for large-scale energy storage, but they face challenges related to the slow electrochemical kinetics of the Br₂/Br⁻ redox reactions. uq.edu.au This sluggishness leads to significant electrochemical polarization and voltage losses. To address this, researchers have explored the use of tin nanoparticles as a catalyst. uq.edu.au
One approach involves decorating carbon nanofibers with tin nanoparticles (Sn/CNF). This novel catalyst has been shown to significantly enhance the Br₂/Br⁻ redox reaction, thereby reducing voltage losses in ZBBs. uq.edu.au When used in static ZBBs, these Sn/CNF catalysts demonstrate remarkable long-term stability, achieving 3000 cycles with minimal voltage loss. uq.edu.au In contrast, batteries using tin oxide (SnO₂) based catalysts experience a much higher voltage loss of 736 mV and exhibit limited and unstable cycling performance. uq.edu.au
The superior performance of the Sn/CNF catalyst highlights a promising pathway for developing highly efficient and durable catalytic electrodes for ZBBs. uq.edu.au
| Catalyst | Long-Term Stability | Voltage Loss | Reference |
| Sn/CNF | 3000 cycles | Minimal | uq.edu.au |
| SnO₂-based | Limited and unstable | 736 mV | uq.edu.au |
Supramolecular Bromostannate Complexes as Functional Materials
Narrow Bandgap Semiconductor Properties of Supramolecular Complexes
Researchers have synthesized and characterized a series of three supramolecular bromostannates(IV) with the general formula Cat₂{SnBr₆}, where Cat represents different organic cations (Me₄N⁺, 1-MePy⁺, and 4-MePyH). nih.govmdpi.com In these complexes, diiodine (I₂) molecules are "trapped" and connected to the bromide ligands of the [SnBr₆]²⁻ anions through halogen-halogen non-covalent interactions. nih.govmdpi.com
Diffuse reflectance spectroscopy studies have revealed that these supramolecular complexes are narrow bandgap semiconductors. nih.govmdpi.com This property is significant for potential applications in electronic devices. The Sn-Br bond lengths in these complexes range from 2.563 to 2.684 Å, and the I-I bond lengths are between 2.686 and 2.703 Å. mdpi.com The I···Br distances, which signify the halogen bonding, are in the range of 3.219 to 3.432 Å. mdpi.com
The study of these materials, including their thermal stability and optical properties, provides valuable insights for the design of new functional materials based on halometallates. mdpi.com
| Complex (Cat) | Sn-Br Bond Lengths (Å) | I-I Bond Lengths (Å) | I···Br Distances (Å) | Property | Reference |
| Me₄N⁺ | 2.587–2.645 | 2.692–2.695 | - | Narrow Bandgap Semiconductor | nih.govmdpi.com |
| 1-MePy⁺ | 2.563–2.627 | 2.703 | 3.219 | Narrow Bandgap Semiconductor | nih.govmdpi.com |
| 4-MePyH | 2.563–2.684 | 2.686 | 3.412–3.432 | Narrow Bandgap Semiconductor | nih.govmdpi.com |
Precursors for Advanced Material Fabrication
Use of Tin Bromides as Precursors for Metal Oxide Thin Films via CVD
Tin(II) bromide (SnBr₂) has been investigated as a precursor for the deposition of thin films using atmospheric pressure chemical vapor deposition (APCVD). harvard.edu This method is relevant for the fabrication of materials used in solar cells, such as perovskites. harvard.edu The selection of a suitable tin compound as a precursor is based on its volatility and thermal stability. harvard.edu
In the APCVD process, hydrogen bromide can be used as the bromide source. harvard.edu The deposition of SnBr₂ films has been studied to understand the underlying mechanisms, with results suggesting the absence of gas-phase reactions and the presence of significant surface reactions of at least two different types. harvard.edu This research contributes to the development of APCVD models for depositing perovskite absorbers, which could accelerate the advancement of solar energy technology. harvard.edu While solution processing is an alternative to vacuum-based methods like CVD, achieving high-density films, which is crucial for electronic properties, can be challenging. google.com
Precursors in Synthesis of Other Organometallic Species (e.g., Stille Reaction Reagents)
Tin compounds are fundamental reagents in the Stille cross-coupling reaction, a versatile and widely used method in organic synthesis for forming carbon-carbon bonds. chimia.chwikipedia.org The reaction typically involves the coupling of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.org
Organostannanes, which can be prepared from tin bromide precursors, are generally stable in air and moisture. wikipedia.org The Stille reaction is compatible with a wide range of functional groups and operates under mild conditions. chimia.chorgsyn.org In many cases, a key intermediate in the synthesis of complex organic molecules is a bromo-substituted compound, which then undergoes a Stille coupling with an appropriate stannyl (B1234572) reagent. chimia.ch For instance, bromo-formylthieno[3,4-b]thiophenes serve as crucial intermediates for preparing certain dyes through a palladium-catalyzed Stille coupling. chimia.ch
The reaction is not limited to aryl iodides and bromides; aryl triflates and acyl chlorides can also be used as coupling partners with various organostannane reagents. wikipedia.orgorgsyn.org The development of new ligands for the palladium catalyst has expanded the scope of the Stille reaction to include even aryl chlorides and allows for reactions at room temperature. orgsyn.org
Non-linear Optical (NLO) Properties of this compound Complexes
The exploration of this compound compounds in the realm of advanced materials has revealed their significant potential for non-linear optical (NLO) applications. These materials, particularly in the form of perovskite and other complex structures, exhibit fascinating third-order NLO properties, which are crucial for the development of next-generation photonic and optoelectronic devices. mdpi.comnih.gov
Third-order NLO phenomena, such as two-photon absorption (TPA) and the optical Kerr effect, are at the heart of technologies like all-optical switching, optical limiting, and frequency conversion. mdpi.commdpi.com The NLO response in these materials arises from the interaction of the material's electrons with the intense electric field of laser light, leading to a non-linear relationship between the material's polarization and the applied electric field. mdpi.com
Detailed Research Findings
Recent research has focused on elucidating the structure-property relationships that govern the NLO response in this compound complexes. A key area of investigation involves hybrid organic-inorganic perovskites containing tin and bromine, which have demonstrated remarkable NLO characteristics. sigmaaldrich.comoptica.org
For instance, studies on all-inorganic perovskites like Cesium Tin Bromide (CsSnBr₃) and its derivatives have shown significant third-order NLO properties. The NLO response can be tuned by altering the composition and dimensionality of the perovskite structure. Two-dimensional (2D) nanoplatelets of CsPbBr₃, a related perovskite, have exhibited exceptionally large third-order optical nonlinearities, including strong two-photon absorption. aip.org The nonlinear absorption cross-section in these 2D materials was found to be orders of magnitude larger than their nanocrystal counterparts, highlighting the importance of morphology in enhancing NLO effects. aip.org
Furthermore, research into mixed-halide perovskites, incorporating both bromine and iodine, has demonstrated giant third-order nonlinear responses. mdpi.com For example, a mixed perovskite of (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈ showed a significant positive nonlinear refractive index and a large two-photon absorption coefficient when excited with femtosecond laser pulses. mdpi.com This indicates that the strategic combination of different halides within the perovskite lattice can be a powerful tool for engineering materials with tailored NLO properties.
The choice of the organic cation in hybrid this compound perovskites also plays a critical role in determining the NLO response. The incorporation of highly polar cations can lead to a substantial third-order nonlinear refractive index and a high laser damage threshold. soton.ac.uk This tunability through chemical design opens up avenues for creating robust NLO materials for various applications. soton.ac.uk
Investigations into the NLO properties are often conducted using techniques like the Z-scan method, which allows for the simultaneous measurement of both the nonlinear absorption and nonlinear refraction of a material. nih.govoptica.org These studies have revealed that some this compound based perovskites can switch between different nonlinear absorption processes, such as saturable absorption (SA) and reverse saturable absorption (RSA), depending on the intensity of the incident laser light. nih.gov This switchable behavior is highly desirable for applications in optical limiting and all-optical signal processing. nih.gov
The table below summarizes key third-order NLO parameters for some representative this compound and related perovskite compounds, showcasing the promising values achieved in recent studies.
| Compound/Material | Nonlinear Refractive Index (n₂) | Two-Photon Absorption Coefficient (β) | Excitation Wavelength | Reference |
| (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈ | +1.4 × 10⁻¹² cm²·W⁻¹ | +7.0 cm·MW⁻¹ | 1030 nm | mdpi.com |
| MDNI (Metal-free perovskite) | ~10⁻¹⁷ m²·W⁻¹ | - | - | soton.ac.uk |
| CH₃NH₃PbI₃ | ~1.6 × 10⁻¹² m²/W | -3.6 × 10⁻⁶ m/W | 1930 nm | optica.org |
| CsPbBr₃ Nanoplatelets | - | 2.15 × 10⁷ GM (cross-section) | - | aip.org |
Future Research Directions in Tin Bromine Chemistry
Development of Novel Synthetic Strategies for Advanced Tin-Bromine Architectures
The synthesis of new this compound compounds is fundamental to exploring the full potential of this chemical space. While traditional methods have been successful in producing a range of tin halides, future efforts will be directed towards creating more complex and tailored architectures.
One promising direction is the development of methods for constructing this compound-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). uni-muenchen.de These materials offer a high degree of tunability in their structural and electronic properties. uni-muenchen.de Research will likely focus on designing and synthesizing novel organic linkers functionalized with bromine and tin-coordinating moieties to build extended, crystalline networks. The introduction of bromine into the organic linkers can influence the stacking behavior and optoelectronic properties of the resulting COFs. uni-muenchen.de
Another area of focus will be the synthesis of this compound clusters and multicomponent materials. tandfonline.comnih.gov This includes the development of strategies to create bimetallic catalysts where a this compound center can work in concert with another metal to facilitate complex reactions. pnnl.gov The synthesis of hybrid materials, combining this compound components with other inorganic or organic species, will also be crucial for developing materials with synergistic properties. idu.ac.id The use of techniques like the sol-gel process and nonhydrolytic sol-gel processes could be explored for creating these hybrid materials. idu.ac.id
Recent research has also highlighted the potential of modern chemical methods and novel technologies to move beyond biomimetic approaches and create highly efficient routes to complex molecules. acs.org These strategies could be adapted for the synthesis of advanced this compound architectures.
In-depth Mechanistic Understanding of this compound Catalysis and Reactivity
A thorough understanding of the reaction mechanisms involving this compound compounds is crucial for optimizing existing catalytic processes and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate steps of these reactions.
Structure-reactivity studies will continue to be a cornerstone of this research, correlating changes in the structure of this compound complexes with their catalytic activity and selectivity. acs.org This involves systematically modifying ligands and substrates to probe their effects on reaction outcomes. acs.org For instance, in tin-catalyzed polymerizations, understanding the coordination-insertion mechanism is key to controlling the properties of the resulting polymers. rsc.org
Advanced spectroscopic techniques will be instrumental in identifying and characterizing reaction intermediates, even those that are transient and present in low concentrations. pnnl.govacs.org In situ characterization methods, such as in situ X-ray absorption spectroscopy, will be particularly valuable for studying the catalyst under actual reaction conditions, providing insights into changes in oxidation state and coordination environment. nih.gov
Computational modeling, including density functional theory (DFT), will play an increasingly important role in mapping out reaction pathways and understanding the electronic structure of intermediates and transition states. rsc.org This synergy between experimental and computational approaches will provide a comprehensive picture of this compound catalysis.
Rational Design of this compound Materials with Tailored Optoelectronic and Electrochemical Properties
The unique electronic and optical properties of this compound compounds make them promising candidates for a variety of applications, particularly in optoelectronics and energy storage. Future research will focus on the rational design of materials with properties specifically tailored for these applications.
In the realm of optoelectronics, a major focus will be on tin-based perovskites as environmentally friendly alternatives to their lead-based counterparts. researchgate.net Research will aim to improve the stability of tin(II) against oxidation to tin(IV), a major drawback of current materials. researchgate.net The incorporation of bromine into perovskite structures has been shown to affect phase transformations and thermal stability, and further investigation into these effects is needed. acs.org The strategic placement of bromine atoms in organic semiconductors has also been shown to significantly influence their photovoltaic performance by altering molecular packing and charge transport pathways. chinesechemsoc.org
For electrochemical applications, this compound redox flow batteries are emerging as a promising technology for large-scale energy storage. researchgate.net Future work will focus on improving the performance of these batteries by addressing challenges such as the sluggish kinetics of the Br₂/Br⁻ redox couple and bromine diffusion. researchgate.net This includes the development of new electrode materials and modifications to enhance catalytic activity and reduce self-discharge. researchgate.netresearchgate.net
The design principles for enhancing optoelectronic properties will also be extended to other material classes, such as covalent organic frameworks, where the incorporation of bromine can be used to tune photoluminescence lifetimes. uni-muenchen.de
Advanced Characterization of Transient this compound Species
Many important chemical transformations involving this compound compounds proceed through short-lived, transient intermediates. The direct observation and characterization of these species are essential for a complete mechanistic understanding but represent a significant experimental challenge.
Future research will leverage advanced spectroscopic and analytical techniques to probe these fleeting species. Time-resolved spectroscopy, for instance, can be used to monitor the formation and decay of intermediates on very short timescales. elettra.eu Techniques like chemical ionization mass spectrometry (CIMS) have proven useful in quantifying reactive bromine species in the gas phase and could be adapted for studying this compound systems. d-nb.info
The development of novel chemical probe techniques is another promising avenue. These methods involve using a specific reagent that reacts with the transient species to form a stable product that can be more easily detected and quantified. researchgate.net This approach can provide valuable information about the steady-state concentrations and kinetics of reactive intermediates. researchgate.net
Computational methods will also be crucial in predicting the structures and properties of transient species, guiding experimental efforts for their detection. The combination of advanced experimental techniques and theoretical calculations will be key to unlocking the secrets of these elusive intermediates.
Integration of Machine Learning and AI in this compound Materials Discovery and Design
The vast chemical space of potential this compound compounds and their complex structure-property relationships make them an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These powerful computational tools can significantly accelerate the discovery and design of new materials with desired functionalities. arxiv.orgresearchgate.net
The integration of AI with automated robotic laboratories can create a fully automated pipeline for materials discovery, from design and synthesis to characterization and testing. arxiv.orgresearchgate.net This high-throughput approach can dramatically reduce the time and cost of materials development. researchgate.net
Furthermore, ML can be used to analyze complex datasets from characterization experiments to extract subtle correlations and gain deeper insights into structure-property relationships. This synergy between AI, automated experimentation, and computational modeling is set to revolutionize the way this compound materials are discovered, optimized, and designed, paving the way for next-generation technologies. arxiv.orgresearchgate.net
Interactive Data Table: Properties of Selected this compound Containing Materials
Below is a table summarizing key properties of some this compound compounds and related materials discussed in the context of future research.
Q & A
Basic: What experimental methodologies are recommended for synthesizing tin-bromine compounds with high purity?
Answer:
Synthesis of this compound compounds (e.g., SnBr₄, SnBr₂) requires precise control of stoichiometry and reaction conditions. Two primary approaches are:
- Solid-state synthesis: React elemental tin with bromine vapor in a sealed tube at elevated temperatures (150–200°C). Monitor reaction progress via mass loss/gain and validate purity using X-ray diffraction (XRD) .
- Solution-phase synthesis: Dissolve tin precursors in anhydrous solvents (e.g., THF) under inert atmospheres. Add bromine dropwise to avoid exothermic side reactions. Purify via vacuum distillation or recrystallization, followed by elemental analysis .
Key considerations: Use Schlenk-line techniques to prevent hydrolysis/oxidation. Document all parameters (temperature, solvent purity, reaction time) to ensure reproducibility .
Basic: Which spectroscopic techniques are most effective for characterizing this compound compounds, and what are their limitations?
Answer:
- X-ray crystallography: Resolves atomic structure and bonding but requires single crystals of sufficient quality. Limited for amorphous or low-stability compounds .
- ¹¹⁹Sn NMR: Probes tin coordination environments. Challenges include low sensitivity and quadrupolar broadening in asymmetric systems .
- Raman spectroscopy: Identifies Sn-Br vibrational modes. Avoid laser-induced decomposition by using low-power settings .
Methodological tip: Cross-validate results with multiple techniques (e.g., XRD + NMR) to confirm compound identity .
Advanced: How can researchers design kinetic studies to investigate reaction mechanisms in this compound systems?
Answer:
- Variable-temperature kinetics: Monitor reaction rates via UV-Vis spectroscopy or quenching experiments. Use the Arrhenius equation to derive activation energy.
- Isotopic labeling: Substitute ⁷⁹Br with ⁸¹Br to track bromide exchange pathways via mass spectrometry .
- Computational modeling: Pair experimental data with DFT calculations to propose transition states. Validate with kinetic isotope effects .
Pitfalls to avoid: Ensure reaction vessels are inert to prevent side reactions. Replicate trials to assess reproducibility .
Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound compounds?
Answer:
- Meta-analysis: Compare literature data using standardized conditions (e.g., pressure, temperature). Exclude studies with incomplete experimental details .
- Error source identification: Assess purity of starting materials (e.g., via ICP-MS) and calibration of calorimetric instruments .
- Collaborative replication: Reproduce conflicting studies in independent labs. Publish raw datasets to facilitate transparency .
Example: Discrepancies in SnBr₄’s enthalpy of formation may arise from impurities in bromine sources. Re-synthesize using ultrapure Br₂ and validate via combustion calorimetry .
Advanced: How can density functional theory (DFT) predict electronic properties of novel this compound complexes?
Answer:
- Basis set selection: Use def2-TZVP for tin and bromine to balance accuracy and computational cost. Include relativistic effects for heavy atoms .
- Validation: Compare calculated bond lengths/angles with XRD data. Adjust functional (e.g., B3LYP vs. PBE0) to match experimental UV-Vis spectra .
- Band structure analysis: Apply DFT+U for SnBr₄ to model bandgaps in semiconductor applications. Correlate with conductivity measurements .
Best practices: Archive input files and computational parameters in open repositories for peer validation .
Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?
Answer:
- Detailed protocols: Specify equipment (e.g., glovebox oxygen levels), solvent batch numbers, and cooling/heating rates .
- Data tables: Include yields, melting points, and spectroscopic peaks. Example:
| Compound | Yield (%) | M.P. (°C) | ¹¹⁹Sn NMR (ppm) |
|---|---|---|---|
| SnBr₄ | 85 | 31 | 950 |
| SnBr₂ | 72 | 215 | 1250 |
Advanced: How to address challenges in stabilizing low-valent this compound compounds (e.g., Sn(I)Br)?
Answer:
- Ligand design: Introduce sterically bulky ligands (e.g., aryl groups) to prevent disproportionation. Monitor stability via cyclic voltammetry .
- Low-temperature synthesis: Conduct reactions in liquid NH₃ (−33°C) to kinetically trap metastable species. Characterize using EPR spectroscopy .
- Theoretical screening: Use DFT to predict ligand effects on redox potentials. Prioritize candidates with high HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
